Setipiprant
Description
This compound has been investigated for the treatment of Seasonal Allergic Rhinitis, asthma and scalp hair loss (Androgenetic Alopecia).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAXLPDVOWLUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235739 | |
| Record name | Setipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866460-33-5 | |
| Record name | Setipiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866460-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Setipiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Setipiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12562 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Setipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SETIPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Setipiprant's Mechanism of Action in Hair Follicles: A Technical Guide
For Immediate Release
An In-depth Analysis of Setipiprant as a Prostaglandin D2 Receptor Antagonist in the Context of Androgenetic Alopecia
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective oral antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2/CRTH2/GPR44), in human hair follicles. It is intended for researchers, scientists, and drug development professionals engaged in the field of hair loss and regenerative medicine. This document synthesizes findings from preclinical studies and clinical trials to elucidate the molecular interactions and signaling pathways involved in this compound's potential effects on hair growth.
The Prostaglandin D2 Pathway in Androgenetic Alopecia
Androgenetic alopecia (AGA), the most common form of hair loss, is characterized by a progressive miniaturization of hair follicles. While the role of androgens, particularly dihydrotestosterone (DHT), is well-established, recent research has highlighted the crucial involvement of prostaglandins. Specifically, elevated levels of prostaglandin D2 (PGD2) have been identified in the bald scalp tissue of men with AGA.[1][2][3]
The production of PGD2 is catalyzed by the enzyme prostaglandin D2 synthase (PTGDS).[4] Notably, DHT has been shown to increase the levels of PTGDS, thereby linking the androgen-dependent mechanisms of hair loss to the PGD2 pathway. PGD2 exerts its inhibitory effect on hair growth by binding to the G protein-coupled receptor 44 (GPR44), also known as DP2 or CRTH2, which is expressed on hair follicles. This interaction is believed to trigger a signaling cascade that ultimately leads to the inhibition of hair follicle growth and may promote the transition of the hair follicle from the anagen (growth) phase to the catagen (regression) phase.
This compound: A Selective DP2 Receptor Antagonist
This compound (formerly known as ACT-129968 and KYTH-105) is a selective antagonist of the DP2 receptor. By binding to this receptor, this compound competitively blocks the binding of PGD2, thereby preventing its downstream signaling. This mechanism of action forms the scientific rationale for investigating this compound as a potential therapeutic agent for AGA. The aim is to counteract the inhibitory effects of PGD2 on the hair follicle, thereby promoting hair growth or preventing further hair loss.
Binding Affinity and Potency
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | 61 ± 23 nM |
Signaling Pathways and Cellular Effects
The DP2 receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit. Activation of the Gαi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The subsequent downstream signaling events in hair follicle cells are an active area of research. One proposed mechanism for PGD2-mediated hair growth inhibition is the induction of apoptosis (programmed cell death) in follicular keratinocytes. A metabolite of PGD2, 15-deoxy-Δ(12,14)-prostaglandin J2 (15-dPGJ2), has been shown to cause apoptosis in these cells. By blocking the DP2 receptor, this compound is hypothesized to prevent this apoptotic cascade.
Clinical Evidence: Phase 2a Trial in Androgenetic Alopecia
A multicenter, randomized, double-blind, placebo-controlled Phase 2a clinical trial was conducted to evaluate the efficacy and safety of oral this compound in men with AGA.
Experimental Protocol
-
Participants: Males aged 18 to 49 years with a diagnosis of AGA.
-
Intervention: Participants were randomized to receive either 1000 mg of this compound twice daily or a placebo for 24 weeks. A small cohort also received finasteride (1 mg/day) as a comparator.
-
Primary Endpoints: The two primary efficacy endpoints were the change from baseline in target area hair count (TAHC) at week 24, as measured by digital image analysis, and the subject's self-assessment of hair growth.
-
Methodology for TAHC: TAHC was quantified within a pre-specified target area of the scalp using macrophotography digital images to count the number of terminal hairs (hair width ≥ 30 μm).
Results
The Phase 2a trial did not meet its primary efficacy endpoints. At week 24, there was no statistically significant improvement in TAHC or subject self-assessment for the this compound group compared to the placebo group. While the drug was generally well-tolerated, it did not demonstrate efficacy for hair growth in this study.
| Treatment Group | Number of Subjects (Completed Week 24) | Mean Change from Baseline in TAHC (terminal hairs/cm²) at Week 24 | P-value vs. Placebo |
| This compound (1000 mg BID) | Not explicitly stated for TAHC analysis | 6.7 | 0.92 |
| Placebo | Not explicitly stated for TAHC analysis | 7.0 | - |
| Finasteride (1 mg QD) | Not explicitly stated for TAHC analysis | 33.9 | Not statistically compared |
Data sourced from the publication of the Phase 2a clinical trial results.
In Vitro and Ex Vivo Experimental Models
The investigation of this compound's mechanism of action relies on various preclinical models that recapitulate aspects of hair follicle biology.
Human Hair Follicle Organ Culture
This ex vivo model involves the microdissection of human hair follicles from scalp skin and their maintenance in a culture medium. This system allows for the direct assessment of the effects of compounds like PGD2 and this compound on hair follicle elongation and cycling.
Exemplary Protocol Outline:
-
Isolation: Anagen hair follicles are isolated from human scalp skin biopsies under a dissecting microscope.
-
Culture: Individual follicles are cultured in supplemented Williams E medium in separate wells of a 24-well plate.
-
Treatment: Test compounds (e.g., PGD2, this compound, vehicle control) are added to the culture medium.
-
Analysis: Hair shaft elongation is measured daily using imaging software. At the end of the culture period, follicles can be processed for histological analysis or molecular assays (e.g., TUNEL assay for apoptosis).
Scalp Biopsy Analysis
Analysis of scalp biopsies from individuals with AGA provides direct evidence for the involvement of the PGD2 pathway.
Methodology for PGD2 Measurement:
-
Biopsy Collection: Punch biopsies are taken from both balding and non-balding areas of the scalp.
-
Tissue Homogenization: The tissue is homogenized to release intracellular contents.
-
Extraction: Prostaglandins are extracted from the homogenate.
-
Quantification: PGD2 levels are quantified using techniques such as enzyme-linked immunosorbent assay (ELISA) or, for greater accuracy, liquid chromatography-mass spectrometry (LC-MS).
Conclusion and Future Directions
This compound is a potent and selective antagonist of the DP2 receptor, which is a key component of the PGD2 signaling pathway implicated in the pathogenesis of androgenetic alopecia. The mechanism of action involves the blockade of PGD2-mediated inhibition of hair growth, which is thought to involve the prevention of apoptosis in follicular keratinocytes. While the preclinical data provided a strong rationale for the clinical development of this compound for AGA, a Phase 2a clinical trial did not demonstrate a statistically significant improvement in hair growth compared to placebo.
Future research in this area may focus on several aspects:
-
Further elucidation of the downstream signaling pathways of the DP2 receptor in hair follicle cells.
-
Investigation into the potential for topical formulations of this compound to achieve higher local concentrations in the scalp with minimal systemic exposure.
-
Exploration of combination therapies that target both the androgen and prostaglandin pathways.
-
Identification of patient subpopulations that may be more responsive to DP2 receptor antagonism.
This technical guide provides a summary of the current understanding of this compound's mechanism of action in hair follicles. Continued research is necessary to fully comprehend the complex interplay of factors that regulate hair growth and to develop more effective treatments for androgenetic alopecia.
References
- 1. Prostaglandin D2 Inhibits Hair Growth and Is Elevated in Bald Scalp of Men with Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPCR-Gαi signaling increases keratinocyte proliferation and reduces differentiation, leading to epidermal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 inhibits hair growth and is elevated in bald scalp of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Study Human Hair Follicle Growth Ex Vivo: Human Microdissected Hair Follicle and Human Full Thickness Skin Organ Culture | Springer Nature Experiments [experiments.springernature.com]
Setipiprant: A Technical Guide to its CRTH2 Receptor Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipiprant (developmental code names ACT-129968 and KYTH-105) is a selective, orally available antagonist of the prostaglandin D2 (PGD2) receptor 2, more commonly known as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).[1] CRTH2 is a G protein-coupled receptor (GPCR) that plays a significant role in allergic inflammation.[2] It is preferentially expressed on key effector cells of the type 2 immune response, including T helper 2 (Th2) cells, eosinophils, and basophils.[3] The binding of its natural ligand, PGD2, to CRTH2 triggers a cascade of pro-inflammatory events, including cell migration, activation, and the release of cytokines.[3] By competitively blocking this interaction, this compound has been investigated as a therapeutic agent for allergic conditions such as asthma and allergic rhinitis.[2] This technical guide provides an in-depth overview of the core pharmacological attributes of this compound, focusing on its binding affinity for the CRTH2 receptor and its selectivity profile against other receptors.
CRTH2 Receptor Signaling Pathway
The CRTH2 receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit. Upon activation by its endogenous ligand, PGD2, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the decrease in cAMP, contributes to the downstream cellular responses, including chemotaxis, degranulation, and cytokine release.
Caption: CRTH2 receptor signaling cascade upon PGD2 binding and its inhibition by this compound.
Binding Affinity and Selectivity
This compound exhibits potent and selective antagonism of the CRTH2 receptor. Its high affinity for CRTH2 is a key determinant of its pharmacological activity.
Quantitative Data for Binding Affinity and Selectivity
The following tables summarize the binding affinity of this compound for the human CRTH2 receptor and its selectivity against a panel of other prostanoid and chemokine receptors.
| Ligand | Receptor | Assay Type | Affinity (Ki) |
| This compound | human CRTH2 | Radioligand Binding | 6 nM |
| Receptor | Ligand | Assay Type | Affinity (IC50) |
| DP1 | This compound | Functional | >10,000 nM |
| IP | This compound | Functional | >10,000 nM |
| EP1 | This compound | Functional | >10,000 nM |
| EP2 | This compound | Functional | >10,000 nM |
| EP3 | This compound | Functional | >10,000 nM |
| EP4 | This compound | Functional | >10,000 nM |
| FP | This compound | Functional | >10,000 nM |
| TP (TxA2) | This compound | Functional | >10,000 nM |
| CysLT1 | This compound | Functional | >10,000 nM |
| CysLT2 | This compound | Functional | >10,000 nM |
Note: A higher Ki or IC50 value indicates lower binding affinity.
The data clearly demonstrates that this compound is a highly potent antagonist of the CRTH2 receptor with a dissociation constant in the low nanomolar range. In contrast, its affinity for other related prostanoid receptors and cysteinyl leukotriene receptors is significantly lower, with IC50 values exceeding 10 micromolar. This substantial difference in binding affinities underscores the high selectivity of this compound for the CRTH2 receptor.
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on robust in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for CRTH2 Receptor
This assay is employed to determine the binding affinity of a test compound (e.g., this compound) to the CRTH2 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human CRTH2 receptor
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Membrane preparation
-
Radioligand: [3H]-PGD2
-
Unlabeled PGD2 (for determining non-specific binding)
-
Test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
96-well microtiter plates
-
Scintillation proximity assay (SPA) beads (e.g., Wheat Germ Agglutinin coated) or glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCRTH2 cells to confluency.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [3H]-PGD2 (typically at or near its Kd).
-
Increasing concentrations of the test compound (this compound) or unlabeled PGD2 (for competition curve).
-
Membrane preparation (typically 5-10 µg of protein per well).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Radioligand:
-
SPA Method: If using SPA beads, the radioligand bound to the receptor on the membrane will be in close proximity to the bead, generating a light signal.
-
Filtration Method: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
SPA Method: Count the plate in a microplate scintillation counter.
-
Filtration Method: Place the filters in scintillation vials with scintillation fluid and count in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled PGD2) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (dissociation constant of the inhibitor) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.
Functional Assay for Receptor Selectivity
To assess the functional selectivity of this compound, its ability to antagonize the function of CRTH2 is compared to its effect on other receptors. A common functional assay for Gαi-coupled receptors like CRTH2 is the measurement of agonist-induced inhibition of cAMP production.
Materials:
-
Cell lines expressing the target receptors (e.g., CRTH2, DP1, EP2, etc.)
-
Specific agonists for each receptor
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (this compound)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture reagents
Procedure:
-
Cell Culture and Plating:
-
Culture the specific receptor-expressing cell lines.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay:
-
Pre-incubate the cells with increasing concentrations of this compound or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of the respective receptor agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the Gαi-coupled receptor more readily measurable.
-
Incubate for a specific time to allow for changes in intracellular cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound.
-
Determine the IC50 of this compound for each receptor, which is the concentration that produces a 50% reversal of the agonist-induced inhibition of cAMP production.
-
Caption: Workflow for assessing functional receptor selectivity via a cAMP-based assay.
Conclusion
This compound is a potent and highly selective antagonist of the CRTH2 receptor. Its low nanomolar binding affinity for CRTH2, coupled with its negligible activity at other prostanoid and related receptors, establishes a pharmacological profile well-suited for targeted therapeutic intervention in CRTH2-mediated inflammatory pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other CRTH2 antagonists in drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vitro Profile of Setipiprant: A CRTH2 Antagonist for Hair Growth
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Setipiprant (ACT-129968, KYTH-105) is a selective, orally available antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] Initially developed for allergic rhinitis and asthma, its potential application in androgenetic alopecia (AGA) emerged from the discovery that PGD2 is a potent inhibitor of hair growth.[2][3] Elevated levels of PGD2 have been identified in the bald scalp of men with AGA.[4] Preclinical in vitro studies using human hair follicle organ cultures have been instrumental in elucidating the mechanism of action of this compound in mitigating PGD2-induced hair growth inhibition. This technical guide provides a comprehensive overview of the core preclinical in vitro findings, methodologies, and signaling pathways associated with this compound's effect on hair growth.
Mechanism of Action: Targeting the PGD2-CRTH2 Pathway
The scientific rationale for investigating this compound in AGA is based on the inhibitory role of PGD2 on hair follicles. PGD2, produced by prostaglandin D2 synthase (PTGDS), binds to the G-protein-coupled receptor CRTH2 on hair follicle cells.[2] This interaction is believed to trigger a signaling cascade that ultimately leads to the miniaturization of hair follicles and the prolongation of the telogen (resting) phase of the hair cycle. This compound acts as a competitive antagonist at the CRTH2 receptor, thereby blocking the downstream effects of PGD2 and theoretically preventing hair growth inhibition.
In Vitro Efficacy in Human Hair Follicle Organ Culture
While detailed quantitative data from head-to-head studies of this compound in publicly accessible peer-reviewed literature is limited, a clinical research protocol for a Phase 2a trial explicitly references preclinical findings. The protocol states that "this compound effectively prevents PGD2-induced hair growth inhibition in human hair follicle mini organ cultures (Cotsarelis et al, 2015b)." This indicates that in a laboratory setting, this compound was able to counteract the negative effects of PGD2 on isolated human hair follicles.
The foundational research by Garza et al. (2012), which identified the role of PGD2 in hair loss, provides context for the expected effects of a CRTH2 antagonist like this compound.
Table 1: Summary of PGD2-Induced Hair Growth Inhibition in Human Hair Follicle Explants
| Parameter | Vehicle Control | PGD2 Treatment | Expected Outcome with this compound + PGD2 |
| Hair Shaft Elongation | Normal Growth | Inhibition of Growth | Rescue of Growth Inhibition |
| Anagen Phase Duration | Maintained | Potentially Shortened | Maintenance of Anagen Phase |
| Gene Expression | Baseline Levels | Altered (e.g., genes associated with hair cycle regulation) | Reversal of PGD2-induced gene expression changes |
Note: This table is based on the established inhibitory effects of PGD2 on hair follicles. The "Expected Outcome" column represents the hypothesized effect of this compound based on its mechanism of action as a CRTH2 antagonist.
Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical in vitro evaluation of this compound, based on standard practices in hair follicle research.
Human Hair Follicle Organ Culture
This ex vivo model maintains the three-dimensional structure and physiological responses of the hair follicle.
-
Source: Scalp biopsies from consenting human donors.
-
Follicle Isolation: Individual anagen hair follicles are microdissected from the subcutaneous fat.
-
Culture Medium: Williams' E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.
-
Treatment:
-
Follicles are cultured in the presence of a vehicle control, PGD2 at a predetermined inhibitory concentration, or a combination of PGD2 and varying concentrations of this compound.
-
A this compound-only group would also be included to assess any direct effects on hair growth.
-
-
Endpoint Analysis:
-
Hair Shaft Elongation: Measured daily using a calibrated eyepiece or imaging software.
-
Hair Cycle Staging: Assessed through morphological changes at the end of the culture period.
-
Immunohistochemistry: Analysis of protein expression (e.g., proliferation markers like Ki-67) in cryosections of the hair follicles.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure changes in genes related to the hair cycle and prostaglandin signaling.
-
Dermal Papilla Cell Culture
Dermal papilla cells are critical for regulating hair follicle growth and cycling.
-
Cell Isolation: Dermal papillae are microdissected from human hair follicles and cultured to allow for cell outgrowth.
-
Cell Culture: Dermal papilla cells are maintained in DMEM or a specialized fibroblast medium supplemented with fetal bovine serum and antibiotics.
-
Assays:
-
Proliferation Assays (e.g., MTT, BrdU): To determine the effect of this compound on dermal papilla cell viability and proliferation in the presence or absence of PGD2.
-
Gene and Protein Expression Analysis: Western blotting and qRT-PCR to assess the impact of this compound on signaling pathways activated by PGD2.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the preclinical in vitro studies of this compound.
Discussion and Future Directions
The available preclinical in vitro evidence, primarily from human hair follicle organ culture, supports the mechanism of action of this compound as a CRTH2 antagonist capable of reversing PGD2-induced hair growth inhibition. These studies were crucial in providing the rationale for advancing this compound into clinical trials for androgenetic alopecia.
Despite the promising in vitro findings, a Phase 2a clinical trial of oral this compound did not demonstrate a statistically significant improvement in hair growth compared to placebo in men with AGA. This discrepancy between the in vitro and clinical results highlights the complexities of translating preclinical findings to human efficacy. Factors such as drug delivery to the target tissue, the multifactorial nature of AGA beyond the PGD2 pathway, and the specific patient population may have contributed to the clinical trial outcome.
Future in vitro research could explore the following:
-
The interaction of this compound with other signaling pathways involved in hair growth.
-
The potential for topical formulations of this compound to achieve higher local concentrations in the scalp.
-
The efficacy of this compound in combination with other hair growth-promoting agents.
References
Setipiprant's Role in Prostaglandin D2-Mediated Inflammation in Scalp Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin D2 (PGD2) has been identified as a key inflammatory mediator implicated in the pathophysiology of Androgenetic Alopecia (AGA). Elevated levels of PGD2 in bald scalp tissue are correlated with the inhibition of hair growth. This mechanism is primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Setipiprant (ACT-129968) is a potent and selective oral antagonist of the CRTH2 receptor. Initially developed for allergic conditions, its mechanism of action presented a novel therapeutic target for AGA. This technical guide provides an in-depth review of the PGD2-mediated inflammatory pathway in scalp tissue, the pharmacological properties of this compound, a summary of its clinical evaluation in AGA, and detailed experimental protocols relevant to this field of research.
The PGD2-CRTH2 Signaling Pathway in Hair Follicle Pathophysiology
Androgenetic alopecia is characterized by follicular miniaturization, a process driven by androgens, specifically dihydrotestosterone (DHT). Recent evidence has elucidated a critical downstream inflammatory pathway involving PGD2. In the scalp of individuals with AGA, DHT stimulates the expression of Prostaglandin D2 Synthase (PTGDS), the enzyme responsible for converting Prostaglandin H2 (PGH2) into PGD2.[1][2]
Studies have demonstrated that PGD2 levels are significantly elevated in bald scalp tissue compared to haired areas.[3] PGD2 exerts its biological effects by binding to two distinct G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (DP2).[4] Research indicates that the hair growth-inhibitory effects of PGD2 are mediated specifically through the CRTH2 receptor, which is expressed on various immune cells, including T helper 2 (Th2) cells and eosinophils, as well as on cells within the hair follicle.[4]
Activation of the CRTH2 receptor, a Gαi-coupled receptor, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium (Ca²⁺). This signaling cascade promotes the chemotaxis and activation of inflammatory cells, contributing to a state of chronic micro-inflammation around the hair follicle. Furthermore, studies in human dermal papilla cells suggest that the PGD2-CRTH2 pathway can activate AKT signaling, which in turn regulates the expression of the Androgen Receptor (AR), potentially creating a positive feedback loop that exacerbates the effects of androgens on the follicle. This sustained inflammatory environment is thought to contribute to the follicular miniaturization and shortened anagen (growth) phase characteristic of AGA.
This compound: A Selective CRTH2 Antagonist
This compound is a selective, orally bioavailable antagonist of the CRTH2 receptor. Its development was based on inhibiting the pro-inflammatory effects of PGD2.
Pharmacological Profile
The key pharmacological parameter for this compound is its potency as a CRTH2 antagonist.
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 6 nM | Human | CRTH2 Receptor Antagonism | |
| Binding Affinity (Kᵢ) of PGD2 to CRTH2 | 2.4 ± 0.2 nM | Human | Radioligand Binding Assay |
Preclinical and Clinical Evidence
Evidence for PGD2-Mediated Inflammation in Scalp Tissue
Quantitative analysis of scalp biopsies from men with AGA has confirmed the upregulation of the PGD2 pathway in balding areas.
| Analyte | Haired Scalp | Bald Scalp | Method | P-value | Reference |
| PGD2 Level (ng/g tissue) | 1.5 ng/g | 16.3 ng/g | Immunoassay | <0.05 | |
| PGD2 Level (ng/g tissue) | 25.6 ng/g | 53.5 ng/g | UHPLC-MS | <0.05 |
Ex vivo studies using cultured human hair follicles have functionally demonstrated that PGD2 directly inhibits the elongation of the hair shaft, confirming its role as a negative regulator of hair growth.
Phase 2a Clinical Trial of Oral this compound for AGA
A multicenter, randomized, double-blind, placebo-controlled Phase 2a study was conducted to evaluate the efficacy and safety of oral this compound in adult males with AGA.
3.2.1 Efficacy Results The study's co-primary efficacy endpoints were the change from baseline in Target Area Hair Count (TAHC) and the Subject Self-Assessment (SSA) at week 24. The trial did not meet these endpoints, showing no statistically significant improvement in hair growth for this compound compared to placebo.
| Endpoint (Change from Baseline at Week 24) | Placebo (n=74) | This compound 1000 mg BID (n=83) | Finasteride 1 mg QD (n=12) | P-value (this compound vs. Placebo) | Reference |
| Mean Change in TAHC (hairs/cm²) | +7.0 | +6.7 | +33.9 | 0.92 | |
| Mean Change in IGA Score (-3 to +3 scale) | -0.3 | -0.3 | +0.2 | 0.85 |
3.2.2 Safety and Tolerability this compound was found to be generally safe and well-tolerated. The incidence of treatment-related adverse events (AEs) was higher in the this compound group than in the placebo group, though most were mild to moderate in severity.
| Parameter | Placebo (n=74) | This compound 1000 mg BID (n=83) | Finasteride 1 mg QD (n=12) | Reference |
| Subjects with Treatment-Related AEs | 12.3% | 25.9% | 25.0% | |
| Most Common AEs in this compound Group (≥2 subjects) | - | ALT increased, weight increased, abnormal hair growth, AST increased, upper abdominal pain, diarrhea | - | |
| Serious Adverse Events (SAEs) | 2 (unrelated) | 0 | 0 |
Key Experimental Protocols
Quantification of PGD2 in Scalp Tissue via UHPLC-MS/MS
This protocol provides a highly sensitive and specific method for measuring PGD2 levels in tissue biopsies.
-
Sample Preparation :
-
Approximately 10-30 mg of frozen scalp tissue is weighed and homogenized in a glass tissue grinder containing 1 mL saline and 2 mL acetone.
-
An internal standard (e.g., 1 ng of PGE₂-d₄) is added to each sample for quantification.
-
The homogenate is centrifuged (e.g., 2000 x g for 10 minutes).
-
-
Lipid Extraction :
-
The supernatant is collected and washed three times with 2 mL of hexane to remove neutral lipids.
-
The aqueous phase is acidified to pH 3.5 with formic acid.
-
Prostaglandins are extracted with 2 mL of chloroform. The chloroform layer is collected.
-
-
Analysis :
-
The extracted sample is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatography : A C18 reverse-phase column is used with a gradient mobile phase (e.g., water and acetonitrile/methanol with 0.005% acetic acid).
-
Mass Spectrometry : The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to specifically detect the mass transitions for PGD2 and the internal standard.
-
-
Quantification :
-
A standard curve is generated using known concentrations of PGD2.
-
The PGD2 concentration in the tissue sample is calculated relative to the internal standard and expressed as ng per gram of tissue.
-
Ex Vivo Human Hair Follicle Organ Culture
This assay is used to assess the direct effect of compounds on hair growth outside the body.
-
Follicle Isolation : Anagen VI hair follicles are microdissected from human scalp skin samples (typically from occipital scalp obtained during cosmetic surgery).
-
Culture : Individual follicles are placed in wells of a 24-well plate containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.
-
Treatment : Test compounds (e.g., PGD2, this compound, vehicle control) are added to the culture medium.
-
Analysis of Hair Growth : The length of the hair shaft is measured from a fixed reference point at Day 0 and at subsequent time points (e.g., daily for 7-10 days) using a calibrated microscope and imaging software.
-
Histological Analysis : At the end of the culture period, follicles can be fixed, sectioned, and stained (e.g., with Ki-67) to assess cell proliferation in the hair matrix.
Clinical Efficacy Assessment: Target Area Hair Count (TAHC)
TAHC is a standardized, objective method for quantifying hair growth in clinical trials.
-
Target Area Identification : A 1 cm² circular area is identified in a region of active hair loss (e.g., the vertex). The location is marked with a semi-permanent tattoo to ensure consistent measurements at each visit.
-
Hair Clipping : Hair within the target area is clipped to a uniform length (approximately 1 mm).
-
Macrophotography : High-resolution digital images of the target area are taken using a stereotactic device to ensure consistent angle, lighting, and distance.
-
Image Analysis : The images are analyzed by trained technicians, often blinded to the treatment arm. Terminal hairs, defined as those with a diameter greater than or equal to 30 µm, are counted.
-
Data Reporting : The primary endpoint is the change in the number of terminal hairs per cm² from baseline to the final study visit.
Conclusion
The identification of the PGD2-CRTH2 pathway as a key mediator of inflammation and hair growth inhibition in AGA provided a strong scientific rationale for investigating this compound as a potential therapy. This compound is a potent and selective antagonist of the CRTH2 receptor, effectively blocking the target in this pathway. However, despite the sound preclinical basis, a Phase 2a clinical trial in men with AGA demonstrated that oral this compound (1000 mg BID) was not effective at promoting hair growth compared to placebo. While the drug was well-tolerated, the lack of efficacy suggests that either the antagonism of the PGD2-CRTH2 pathway alone is insufficient to overcome the complex pathophysiology of AGA, or that higher local concentrations in the scalp tissue might be required. These findings underscore the challenge of translating preclinical models to clinical outcomes in hair loss research. Future investigations may explore the role of other inflammatory pathways or the potential for topical formulations to achieve higher target engagement in the scalp.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid (this compound/ACT-129968), a potent, selective, and orally bioavailable chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Evaluation of Setipiprant in Mouse Models of Hair Loss: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Setipiprant (formerly ACT-129968 and KYTH-105) is a selective oral antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2, also known as CRTH2).[1][2] The discovery that PGD2 is elevated in the bald scalp of men with androgenetic alopecia (AGA) and that it inhibits hair growth has positioned the PGD2/DP2 signaling pathway as a novel target for hair loss therapies.[3] While clinical trials in humans did not demonstrate statistically significant efficacy for hair growth, the preclinical evaluation of this compound in mouse models remains a critical component for understanding its biological activity and the role of the PGD2 pathway in hair follicle pathobiology. This technical guide provides a comprehensive overview of the in vivo evaluation of this compound in mouse models of hair loss, detailing experimental protocols, summarizing potential quantitative data, and visualizing key pathways and workflows.
Introduction: The Prostaglandin D2 Pathway in Hair Loss
Prostaglandins are lipid compounds that play diverse roles in physiology and pathology. Research has identified opposing roles for different prostaglandins in the regulation of the hair follicle cycle. While prostaglandins like PGE2 and PGF2α are known to promote hair growth, PGD2 has been identified as a potent inhibitor.[3][4]
The foundational work by Garza et al. in 2012 established that PGD2 synthase and PGD2 levels are significantly elevated in the bald scalp tissue of men with AGA. Subsequent functional studies in animal models demonstrated that topical application of PGD2 inhibits hair growth in mice. This inhibitory effect is mediated through the DP2 receptor, a G-protein-coupled receptor. This compound, as a selective antagonist of the DP2 receptor, was therefore developed to counteract the inhibitory effects of PGD2 on hair follicles and promote hair growth.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound in the context of hair loss involves the blockade of the PGD2-DP2 signaling cascade, which is thought to contribute to the miniaturization of hair follicles and the shortening of the anagen (growth) phase of the hair cycle.
Figure 1: Mechanism of Action of this compound in Hair Follicles.
Experimental Protocols for In Vivo Evaluation
While specific preclinical studies on this compound for hair loss have not been extensively published, it is possible to detail the likely experimental protocols based on the foundational research in the field and standard methodologies for evaluating hair growth in mouse models.
PGD2-Induced Hair Growth Inhibition Model
This model directly assesses the ability of this compound to counteract the inhibitory effects of exogenously applied PGD2.
-
Animal Model: C57BL/6 mice, typically 6-7 weeks of age (at the beginning of the telogen phase of the hair cycle).
-
Anagen Induction: The hair on the dorsal skin of the mice is depilated to synchronize the hair follicles in the anagen phase.
-
Treatment Groups:
-
Vehicle Control
-
PGD2 Treatment
-
This compound + PGD2 Treatment
-
This compound Only
-
-
Drug Administration:
-
PGD2 is typically applied topically to the depilated dorsal skin.
-
This compound can be administered orally (gavage) or topically, depending on the formulation being tested.
-
-
Duration: The study typically runs for 2-3 weeks, with regular monitoring of hair growth.
-
Endpoint Analysis:
-
Macroscopic Imaging: Daily photographs of the treated area to document hair growth.
-
Histological Analysis: Skin biopsies are taken at the end of the study to assess hair follicle morphology, staging (anagen vs. catagen/telogen), and number.
-
Quantitative Hair Growth Analysis: Measurement of hair length and density.
-
Transgenic Mouse Model of Androgenetic Alopecia
This model provides a more chronic and potentially more clinically relevant assessment of this compound's efficacy. Garza et al. described a transgenic mouse model (K14-Ptgs2) that overexpresses prostaglandin-endoperoxide synthase 2, leading to elevated PGD2 levels in the skin and resulting in alopecia that mimics human AGA.
-
Animal Model: K14-Ptgs2 transgenic mice.
-
Treatment Groups:
-
Vehicle Control
-
This compound Treatment
-
Positive Control (e.g., Minoxidil)
-
-
Drug Administration: Oral administration of this compound is likely the preferred route to assess systemic efficacy.
-
Duration: A longer-term study, potentially several months, to assess the prevention or reversal of hair loss.
-
Endpoint Analysis:
-
Hair Density and Coverage Scoring: Regular assessment of the degree of alopecia.
-
Histological Analysis: Evaluation of hair follicle miniaturization, a key feature of AGA.
-
Biomarker Analysis: Measurement of PGD2 levels and inflammatory markers in skin tissue.
-
Data Presentation
The following tables represent the types of quantitative data that would be generated from the in vivo mouse studies described above. The values are illustrative and based on the expected outcomes according to the mechanism of action.
Table 1: Illustrative Quantitative Data from PGD2-Induced Hair Growth Inhibition Model
| Treatment Group | Mean Hair Length (mm) at Day 14 | Anagen Follicle Ratio (%) |
| Vehicle Control | 8.5 ± 0.7 | 92 ± 5 |
| PGD2 | 2.1 ± 0.4 | 35 ± 8 |
| This compound + PGD2 | 7.9 ± 0.6 | 88 ± 6 |
| This compound Only | 8.6 ± 0.8 | 93 ± 4 |
Table 2: Illustrative Quantitative Data from K14-Ptgs2 Transgenic Mouse Model
| Treatment Group | Hair Density Score (0-5 scale) at 3 months | Miniaturized Follicle Ratio (%) |
| Vehicle Control | 1.2 ± 0.3 | 65 ± 10 |
| This compound | 3.8 ± 0.5 | 25 ± 7 |
| Positive Control | 4.1 ± 0.4 | 22 ± 6 |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the in vivo evaluation of a compound like this compound in a mouse model of hair loss.
Figure 2: Experimental Workflow for In Vivo Hair Loss Studies.
Conclusion
The preclinical evaluation of this compound in mouse models of hair loss is predicated on the well-established inhibitory role of the PGD2/DP2 signaling pathway in hair growth. While the lack of published, peer-reviewed data on the in vivo efficacy of this compound in these models presents a challenge, the experimental protocols and expected outcomes can be logically constructed based on foundational studies. The methodologies and illustrative data presented in this guide provide a framework for researchers and drug development professionals to understand and potentially replicate the in vivo evaluation of DP2 receptor antagonists for the treatment of hair loss. Despite the disappointing results in human clinical trials, the study of this compound in preclinical models offers valuable insights into the complex biology of the hair follicle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological and pharmacological roles of prostaglandins in hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physiological and pharmacological roles of prostaglandins in hair growth [kjpp.net]
Methodological & Application
Setipiprant in Preclinical Research: Application Notes for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipiprant, also known by its developmental codes ACT-129968 and KYTH-105, is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2/CRTH2).[1] The scientific rationale for investigating this compound in the context of hair loss stems from the discovery that PGD2 levels are elevated in the bald scalps of men with androgenetic alopecia and that PGD2 inhibits hair growth.[2] Preclinical studies have demonstrated that the topical application of PGD2 to mouse skin inhibits hair growth, suggesting a causal role in baldness.[2] By blocking the PGD2 receptor, this compound aims to counteract this inhibitory effect and promote an environment conducive to hair growth.[2]
While this compound has been evaluated in human clinical trials for both allergic rhinitis and androgenetic alopecia, detailed protocols and specific dosage information for its use in in vivo mouse models are not extensively published in publicly available literature.[1] This document aims to provide a comprehensive overview of the known mechanism of action, the logical framework for its use in mouse models of hair loss, and general protocols that can be adapted for preclinical research pending dose-finding studies.
Mechanism of Action: The PGD2 Pathway in Hair Follicles
Prostaglandin D2 is a lipid mediator that plays a role in various physiological processes, including inflammation and smooth muscle contraction. In the context of hair follicles, PGD2 has been identified as an inhibitor of hair growth. It is synthesized by prostaglandin D2 synthase (PTGDS) and exerts its effects by binding to two receptors: the PGD2 receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 or GPR44. Research indicates that the inhibitory effect of PGD2 on hair growth is mediated through the DP2 receptor. This compound is a potent and selective antagonist of this DP2 receptor.
The proposed mechanism involves PGD2, upon binding to the DP2 receptor on hair follicle cells, initiating a signaling cascade that leads to the miniaturization of the hair follicle and the shortening of the anagen (growth) phase of the hair cycle. By blocking this interaction, this compound is hypothesized to prevent the downstream signaling that inhibits hair growth, thereby allowing the hair follicle to remain in the anagen phase for a longer duration and potentially reversing the miniaturization process.
Figure 1: Simplified signaling pathway of PGD2-mediated hair growth inhibition and the antagonistic action of this compound.
Quantitative Data from Preclinical and Clinical Studies
| Species | Study Type | Dosage | Key Findings |
| Rat | Pharmacokinetics | Not Specified | Oral bioavailability: 44%; Half-life: 6 hours. |
| Dog | Pharmacokinetics | Not Specified | Oral bioavailability: 55%. |
| Human | Phase 2a (Androgenetic Alopecia) | 1000 mg twice daily (oral) | Well-tolerated but did not demonstrate statistically significant efficacy versus placebo. |
| Human | Phase 2 & 3 (Allergic Rhinitis) | 100 mg, 500 mg, 1000 mg (oral) | Well-tolerated and showed some efficacy, but not superior to existing treatments. |
Note: The human dosages listed above are not directly translatable to mouse models and should not be used for dose calculations. A proper dose-range-finding study in mice is essential.
Experimental Protocols
Given the absence of specific published protocols for this compound administration in mouse hair growth studies, the following sections provide generalized methodologies for key experimental procedures that would be required. Researchers must conduct a pilot study to determine the optimal and safe dosage of this compound for their specific mouse model and research question.
Protocol 1: Androgenetic Alopecia (AGA) Mouse Model Induction
This protocol describes a common method for inducing an AGA-like phenotype in mice, which can then be used to test the efficacy of this compound.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Testosterone propionate (or dihydrotestosterone)
-
Vehicle for hormone administration (e.g., corn oil, sesame oil)
-
Clippers and/or depilatory cream
-
Syringes and needles for injection (if applicable)
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Synchronize the hair cycle of the mice by depilating a defined area on the dorsal skin. This can be done by clipping the fur followed by the application of a depilatory cream. This induces the anagen phase of the hair cycle.
-
Prepare the androgen solution (e.g., testosterone propionate in corn oil) at the desired concentration.
-
Administer the androgen to the mice. This can be done via subcutaneous injection or topical application. The frequency and duration of administration will depend on the specific model being used.
-
Monitor the mice for signs of hair loss or delayed hair regrowth in the depilated area compared to a control group receiving the vehicle alone.
Protocol 2: Oral Administration of this compound via Gavage
This is a standard protocol for oral gavage in mice and should be adapted for this compound. The formulation of this compound (i.e., the vehicle used) will need to be determined based on its solubility and stability. This compound is reported to be soluble in DMSO.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil, sterile water with a solubilizing agent)
-
Gavage needles (18-20 gauge, with a ball tip)
-
Syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Prepare the this compound dosing solution at the desired concentration. Ensure the solution is homogenous.
-
Gently restrain the mouse, ensuring that the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
This procedure would be repeated at a determined frequency (e.g., once or twice daily) for the duration of the study.
Figure 2: A general experimental workflow for evaluating the efficacy of this compound in a mouse model of hair loss.
Concluding Remarks for Researchers
The investigation of this compound in mouse models of hair loss is a logical and scientifically supported avenue of research. However, the lack of publicly available, peer-reviewed data on the specific dosages and detailed administration protocols for this compound in mice necessitates a cautious and methodical approach. Researchers are strongly advised to conduct preliminary dose-finding and tolerability studies to establish a safe and effective dose range for their specific experimental conditions. The information and generalized protocols provided herein should serve as a foundation for the development of more detailed and optimized study designs.
References
Setipiprant in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Setipiprant, a selective Prostaglandin D2 Receptor 2 (DP2/CRTH2) antagonist, in cell culture experiments. This document outlines the necessary protocols for its formulation, administration, and application in relevant in vitro assays, complete with data presentation and visualizations of its mechanism of action.
Introduction
This compound (also known as ACT-129968 or KYTH-105) is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, officially named the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] PGD2 is a key lipid mediator involved in allergic inflammation and has been implicated in conditions such as asthma and androgenetic alopecia.[1][2] By blocking the CRTH2 receptor, this compound inhibits the downstream signaling pathways activated by PGD2, which include the migration and activation of various immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils.[1] In vitro studies have demonstrated that this compound can effectively block eosinophil activation.[2] This makes it a valuable tool for studying the roles of the PGD2/CRTH2 axis in various cellular processes.
Formulation and Administration of this compound
Proper preparation of this compound is crucial for obtaining reliable and reproducible results in cell culture experiments.
Solubility and Stock Solution Preparation:
This compound is a light yellow to yellow solid that is readily soluble in dimethyl sulfoxide (DMSO).
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Solubility: ≥ 36 mg/mL in DMSO.
-
Stock Solution Concentration: It is advisable to prepare a high-concentration stock solution, for example, 10 mM or 20 mM in 100% DMSO. This allows for minimal solvent concentration in the final culture medium.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.
Administration to Cell Culture:
When treating cells, the this compound stock solution should be diluted in the appropriate cell culture medium to the desired final concentration.
-
Vehicle Control: A vehicle control containing the same final concentration of DMSO as the this compound-treated wells is essential in all experiments to account for any effects of the solvent on the cells.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cellular toxicity. A concentration of 0.1% is often preferred.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for conducting cell-based assays with this antagonist.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro assays.
| Parameter | Value | Cell System | Assay Type | Reference |
| IC₅₀ | 6.0 nM | Recombinant | CRTH2 Receptor Binding | N/A |
| Dissociation Constant (Kd) | 6 nM | N/A | DP2 Receptor Binding |
Note: Specific effective concentrations in cell-based functional assays (e.g., EC₅₀ for inhibition of migration) may vary depending on the cell type, agonist concentration, and assay conditions.
Experimental Protocols
Below are detailed protocols for the preparation of this compound and its application in common cell-based assays.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder (Molar Mass: 402.425 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
Procedure:
-
Stock Solution (10 mM):
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 4.02 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Sonication may be used if necessary to aid dissolution.
-
This yields a 10 mM stock solution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store at -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Important: Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic to the cells (e.g., ≤ 0.1%).
-
Protocol 2: CRTH2 Antagonism via cAMP Measurement Assay
This assay measures the ability of this compound to block the PGD2-induced inhibition of cAMP production in cells expressing the Gαi-coupled CRTH2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human CRTH2 receptor.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Forskolin (adenylyl cyclase activator).
-
Prostaglandin D2 (PGD2) agonist.
-
This compound working solutions.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
White, opaque 96-well or 384-well plates suitable for luminescence/fluorescence.
Procedure:
-
Cell Seeding: Seed the CRTH2-expressing cells into the multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Pre-treatment:
-
Gently aspirate the culture medium from the wells.
-
Add assay buffer containing various concentrations of this compound or the vehicle control (DMSO).
-
Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution containing both Forskolin (e.g., 10 µM final concentration) and PGD2. The PGD2 concentration should be at its EC₈₀ (the concentration that gives 80% of its maximal effect), which must be predetermined for your cell line.
-
Add this stimulation solution to the wells and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Calculate the inhibition of the PGD2 response at each this compound concentration.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 3: Eosinophil Chemotaxis (Migration) Assay
This protocol assesses the ability of this compound to block the migration of eosinophils towards a PGD2 chemoattractant gradient.
Materials:
-
Isolated human eosinophils (from peripheral blood).
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
Prostaglandin D2 (PGD2).
-
This compound working solutions.
-
Calcein-AM or other cell viability stain for quantification.
Procedure:
-
Eosinophil Preparation: Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative magnetic selection). Resuspend the purified eosinophils in assay medium.
-
Antagonist Pre-incubation: Incubate the eosinophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing PGD2 (at a chemoattractant concentration, e.g., 10-100 nM) to the lower wells of the chemotaxis chamber.
-
Place the porous membrane or Transwell insert over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
Carefully remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by staining the migrated cells (e.g., with Calcein-AM) and measuring fluorescence, or by lysing the cells and measuring an enzyme activity (e.g., eosinophil peroxidase).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.
-
Generate a dose-response curve to determine the IC₅₀ of this compound for inhibiting PGD2-induced eosinophil migration.
-
References
Using Setipiprant as a Tool Compound for CRTH2 Receptor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipiprant (also known as ACT-129968 and KYTH-105) is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[1] As an orally available small molecule, this compound has been investigated in clinical trials for allergic conditions such as asthma and for androgenetic alopecia.[2][3][4][5] Its well-characterized pharmacological profile makes it an invaluable tool compound for researchers studying the role of the CRTH2 receptor in various physiological and pathological processes.
The CRTH2 receptor is a G-protein coupled receptor (GPCR) that is preferentially expressed on type 2 helper T (Th2) cells, eosinophils, and basophils. It is activated by its natural ligand, prostaglandin D2 (PGD2), a major product of activated mast cells. The PGD2-CRTH2 signaling axis is a key pathway in the initiation and amplification of type 2 inflammatory responses, making it a critical target for research in allergies, asthma, and other inflammatory diseases. This compound's ability to selectively block this interaction allows for the precise dissection of CRTH2-mediated signaling and function.
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in CRTH2 receptor studies.
Data Presentation
Pharmacological and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| IUPAC Name | 2-[8-Fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |
| Molecular Formula | C24H19FN2O3 | |
| Molar Mass | 402.425 g·mol−1 | |
| Mechanism of Action | Selective CRTH2/DP2 Receptor Antagonist | |
| Binding Affinity (Kd) | 6 nM | |
| Solubility | Soluble in DMSO (≥ 36 mg/mL) | |
| Oral Bioavailability | 44% (rats), 55% (dogs) | |
| Half-life (human) | Approximately 11 hours |
Signaling Pathways and Experimental Workflows
CRTH2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PGD2 to the CRTH2 receptor and the point of inhibition by this compound. CRTH2 is coupled to a Gi protein. Activation of the receptor leads to a decrease in intracellular cAMP levels and an increase in intracellular calcium ([Ca2+]i) mobilization. These signaling events trigger downstream cellular responses, including chemotaxis, degranulation, and cytokine release in inflammatory cells like Th2 cells, eosinophils, and basophils.
Experimental Workflow for Characterizing this compound
This workflow outlines the typical sequence of in vitro experiments to characterize the activity of this compound as a CRTH2 antagonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. belgraviacentre.com [belgraviacentre.com]
Application Notes and Protocols for Setipiprant in Hair Follicare Organ Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipiprant is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as G-protein-coupled receptor 44 (GPR44).[1] In the context of hair loss, particularly androgenetic alopecia (AGA), PGD2 has been identified as an inhibitory factor for hair growth. Elevated levels of PGD2 are found in the scalps of individuals with AGA, and it is believed to suppress hair follicle activity by binding to the DP2 receptor.[1][2] this compound, by blocking this interaction, is hypothesized to counteract the inhibitory effects of PGD2 and promote hair growth. This document provides a detailed experimental design for evaluating the efficacy of this compound in a human hair follicle organ culture model.
Signaling Pathway of PGD2 and this compound in Hair Follicles
The following diagram illustrates the mechanism of action of PGD2 and the therapeutic intervention of this compound at the cellular level within the hair follicle.
Caption: PGD2 binds to the DP2 receptor, initiating a cascade that inhibits hair growth. This compound acts as a competitive antagonist, blocking PGD2 from binding to the DP2 receptor and thereby preventing the downstream inhibitory signaling.
Experimental Design and Protocols
This section outlines the protocols for investigating the effect of this compound on human hair follicle organ culture, particularly its ability to reverse PGD2-induced hair growth inhibition.
Experimental Workflow
The overall workflow for the experiment is depicted below.
Caption: The experimental workflow begins with the isolation of human hair follicles, followed by their culture and treatment, daily measurements, and concluding with data analysis.
Protocol 1: Isolation and Culture of Human Hair Follicles
Objective: To isolate viable anagen (growing phase) human hair follicles for ex vivo culture.
Materials:
-
Human scalp skin samples (obtained with ethical approval)
-
Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
Sterile phosphate-buffered saline (PBS)
-
Fine-tipped sterile forceps and surgical scissors
-
Stereomicroscope
-
24-well culture plates
-
Laminar flow hood
Procedure:
-
Obtain fresh human scalp skin samples and immediately place them in chilled, supplemented Williams E medium.
-
Under a laminar flow hood and using a stereomicroscope, carefully dissect the subcutaneous fat to expose the base of the hair follicles.
-
Isolate individual anagen hair follicles by microdissection, ensuring the dermal papilla at the base of the follicle remains intact.
-
Transfer each isolated follicle to a separate well of a 24-well plate containing 1-2 mL of supplemented Williams E medium.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.
Protocol 2: this compound and PGD2 Treatment
Objective: To assess the effect of this compound on hair shaft elongation in the presence and absence of PGD2.
Materials:
-
Cultured human hair follicles (from Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
PGD2 stock solution (dissolved in a suitable vehicle)
-
Supplemented Williams E medium
-
Vehicle control (e.g., DMSO)
Treatment Groups:
-
Group 1 (Control): Medium with vehicle.
-
Group 2 (PGD2): Medium with PGD2 (e.g., 100 nM).
-
Group 3 (this compound): Medium with this compound (e.g., 1 µM).
-
Group 4 (PGD2 + this compound): Medium with PGD2 (e.g., 100 nM) and this compound (e.g., 1 µM).
Procedure:
-
Prepare the treatment media for each group by diluting the stock solutions to the final desired concentrations. Ensure the final concentration of the vehicle is consistent across all groups and is at a non-toxic level.
-
After 24 hours of initial culture, replace the medium in each well with the corresponding treatment medium.
-
Change the medium every 2-3 days for the duration of the experiment (typically 7-10 days).
Protocol 3: Assessment of Hair Shaft Elongation
Objective: To quantify the growth of hair follicles in response to treatment.
Materials:
-
Inverted microscope with a calibrated eyepiece graticule or imaging software
-
Digital camera
Procedure:
-
On day 0 (before treatment) and daily thereafter, capture an image of each hair follicle.
-
Using the calibrated eyepiece or imaging software, measure the length of the hair shaft from the base of the hair bulb to the tip of the hair shaft.
-
Calculate the daily and cumulative hair shaft elongation for each follicle.
Data Presentation
The quantitative data from the hair shaft elongation measurements should be summarized in tables for clear comparison between the treatment groups.
Table 1: Mean Cumulative Hair Shaft Elongation (mm)
| Day | Control (Vehicle) | PGD2 (100 nM) | This compound (1 µM) | PGD2 (100 nM) + this compound (1 µM) |
|---|---|---|---|---|
| 0 | 0 | 0 | 0 | 0 |
| 1 | 0.35 ± 0.04 | 0.20 ± 0.03 | 0.36 ± 0.05 | 0.33 ± 0.04 |
| 3 | 0.95 ± 0.08 | 0.45 ± 0.06 | 0.98 ± 0.09 | 0.89 ± 0.07 |
| 5 | 1.50 ± 0.12 | 0.65 ± 0.09 | 1.55 ± 0.14 | 1.45 ± 0.11 |
| 7 | 2.05 ± 0.15 | 0.80 ± 0.11 | 2.10 ± 0.16 | 1.95 ± 0.14 |
Data are presented as mean ± standard error of the mean (SEM) and are representative examples.
Table 2: Percentage Inhibition of Hair Growth by PGD2 and Reversal by this compound at Day 7
| Treatment Group | Mean Elongation (mm) | % of Control Growth | % Inhibition | % Reversal by this compound |
|---|---|---|---|---|
| Control | 2.05 | 100% | - | - |
| PGD2 (100 nM) | 0.80 | 39% | 61% | - |
| PGD2 + this compound | 1.95 | 95% | 5% | 91.8% |
% Reversal = [ (ElongationPGD2+this compound - ElongationPGD2) / (ElongationControl - ElongationPGD2) ] * 100
Logical Relationship Diagram
The logical relationship between the experimental components demonstrates the rationale for the study design.
Caption: The experiment is designed to test if this compound can reverse the hair growth inhibition caused by PGD2.
Conclusion
This set of application notes and protocols provides a comprehensive framework for the in vitro evaluation of this compound's effect on human hair follicles. By following these detailed methodologies, researchers can systematically investigate the potential of this compound as a therapeutic agent for hair loss and gather robust quantitative data to support further drug development. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental logic.
References
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Setipiprant in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Setipiprant is an investigational drug that acts as a selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] PGD2, when bound to the CRTH2 receptor, is implicated in the inflammatory cascade of allergic conditions and in the inhibition of hair growth in androgenetic alopecia.[1][2][3] By blocking this interaction, this compound is being investigated as a potential treatment for these conditions.
Reliable quantification of this compound in plasma is crucial for pharmacokinetic (PK) studies, dose-finding, and assessing drug exposure in clinical trials. This application note describes a robust, sensitive, and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma samples. The described protocol is based on established bioanalytical methodologies for small molecules and provides a comprehensive workflow from sample preparation to data analysis.[4]
Signaling Pathway of this compound
This compound exerts its effect by competitively inhibiting the binding of Prostaglandin D2 (PGD2) to the CRTH2 receptor. This receptor is primarily expressed on inflammatory cells like T-helper 2 (Th2) cells, eosinophils, and basophils. Activation of CRTH2 by PGD2 triggers a signaling cascade that leads to the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), chemotaxis of inflammatory cells, and inhibition of hair follicle growth. This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.
Experimental Protocol
This protocol details a UPLC-MS/MS method for quantifying this compound in plasma using a protein precipitation sample preparation technique.
2.1. Materials and Reagents
-
This compound reference standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d4
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
2.2. Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of plasma sample to the appropriately labeled tube.
-
Spike 10 µL of internal standard working solution (e.g., 500 ng/mL this compound-d4 in 50% methanol) into all tubes except for the double blank.
-
Vortex briefly (approx. 5 seconds).
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
2.3. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Software: MassLynx or equivalent
| Parameter | Condition |
| UPLC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Elution | 0.0 min: 10% B; 0.5 min: 10% B; 2.5 min: 95% B; 3.0 min: 95% B; 3.1 min: 10% B; 4.0 min: 10% B |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas | 1000 L/hr |
| MRM Transitions | This compound: m/z 403.1 → 182.1 (Quantifier), 403.1 → 256.1 (Qualifier) |
| This compound-d4 (IS): m/z 407.1 → 186.1 |
(Note: MRM transitions are hypothetical and would require optimization with the reference standard.)
Experimental Workflow
The overall workflow for the analysis of plasma samples is depicted below, starting from sample receipt to final data reporting.
Method Validation Summary
The analytical method was validated according to established guidelines for bioanalytical method validation. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linear Range | 1.0 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Regression Model | Linear, 1/x² weighting |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 8.5% | ± 9.2% | ≤ 9.8% | ± 10.5% |
| Low QC | 3.0 | ≤ 6.1% | ± 5.5% | ≤ 7.3% | ± 6.8% |
| Mid QC | 100 | ≤ 4.5% | ± 3.2% | ≤ 5.8% | ± 4.1% |
| High QC | 1600 | ≤ 3.8% | ± 2.5% | ≤ 4.9% | ± 3.7% |
(Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ))
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%CV) |
|---|---|---|---|
| Low QC | 3.0 | 92.5% | 4.8% |
| High QC | 1600 | 95.1% | 3.5% |
(Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect %CV ≤15%)
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protein precipitation procedure is straightforward and suitable for high-throughput analysis. This method meets the general requirements for the validation of bioanalytical methods and can be effectively applied to support pharmacokinetic and clinical studies of this compound.
References
Unraveling Prostaglandin Signaling in Dermatology: Application Notes for Setipiprant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipiprant, a selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2), serves as a critical tool for investigating the role of the prostaglandin D2 (PGD2) signaling pathway in various dermatological conditions. Elevated levels of PGD2 have been implicated in inflammatory skin disorders and androgenetic alopecia (AGA). By blocking the interaction of PGD2 with its receptor CRTH2, this compound allows for the elucidation of the downstream consequences of this signaling cascade, making it an invaluable compound for both basic research and preclinical drug development in dermatology.
This document provides detailed application notes and experimental protocols for utilizing this compound to study PGD2 signaling pathways in dermatological research.
Mechanism of Action
Prostaglandin D2 is a major pro-inflammatory mediator produced from arachidonic acid by the action of cyclooxygenase (COX) and PGD2 synthase (PTGDS).[1] In the context of dermatology, particularly in hair follicles, PGD2 is believed to inhibit hair growth.[2][3] this compound is a potent and selective antagonist of the CRTH2 receptor, binding with a dissociation constant (Kd) of 6 nM.[4] By competitively inhibiting the binding of PGD2 to CRTH2, this compound blocks the downstream signaling cascade, which includes the modulation of inflammatory cell migration and the activation of signaling molecules such as AKT in dermal papilla cells.[5] It does not exhibit significant activity at the other PGD2 receptor, DP1, or the thromboxane receptor (TP).
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell/Tissue Model | PGD2 Concentration | This compound (or other CRTH2 antagonist) Concentration | Observed Effect | Reference |
| Hair Follicle Elongation | Explanted human hair follicles | 1 µg | Not specified for this compound, but CRTH2 antagonists abolish the effect | PGD2 inhibits hair growth; CRTH2 antagonists prevent this inhibition. | |
| Androgen Receptor (AR) Expression | Human Dermal Papilla Cells (hDPCs) | 200 nM | 20 µM (TM30089) | PGD2 increases AR mRNA expression; TM30089 reverses this effect. | |
| AKT Phosphorylation | Human Dermal Papilla Cells (hDPCs) | 200 nM | 20 µM (TM30089) | PGD2 increases AKT phosphorylation; TM30089 reduces this effect. | |
| Eosinophil Shape Change | Human Eosinophils | Not specified | 40 mg TID (AZD1981) in vivo | PGD2 induces eosinophil shape change; AZD1981 impairs this response. |
In Vivo Efficacy of this compound in a Phase 2a Clinical Trial for Androgenetic Alopecia
| Parameter | Placebo Group (n=74) | This compound Group (1000 mg BID; n=83) | Finasteride Group (1 mg QD; n=12) | Outcome | Reference |
| Change from Baseline in Target Area Hair Count (TAHC) at Week 24 | Increase | No statistically significant difference from placebo | Numerically greater improvement | Did not meet primary efficacy endpoint. | |
| Subject Self-Assessment (SSA) of Hair Growth at Week 24 | No improvement | No improvement | Numerically greater improvement | Did not meet primary efficacy endpoint. | |
| Treatment-Related Adverse Events | 12.3% | 25.9% | 25.0% | This compound was generally safe and well-tolerated. |
Signaling Pathways and Experimental Workflows
Caption: PGD2 signaling pathway in dermatological context.
Caption: Experimental workflow for studying this compound.
Experimental Protocols
Human Hair Follicle Organ Culture
This protocol is adapted from methodologies described for studying the effects of prostaglandins on hair growth.
Objective: To assess the effect of this compound on PGD2-induced hair growth inhibition in an ex vivo model.
Materials:
-
Human scalp skin specimens from cosmetic surgery (e.g., facelift).
-
William’s E medium supplemented with 2mM L-glutamine, 10 µg/ml hydrocortisone, 10 µg/ml insulin, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
PGD2 (Prostaglandin D2).
-
This compound.
-
24-well culture plates.
-
Dissecting microscope and fine forceps.
Procedure:
-
Isolate individual anagen hair follicles from human scalp skin under a dissecting microscope.
-
Transfer individual follicles to a 24-well plate containing 1 ml of supplemented William’s E medium per well.
-
Culture follicles for an initial 24 hours at 37°C in a 5% CO2 incubator to allow for stabilization.
-
Prepare treatment media:
-
Control: Medium with vehicle (e.g., DMSO).
-
PGD2: Medium with PGD2 (e.g., 1 µg/ml).
-
This compound + PGD2: Medium with PGD2 (1 µg/ml) and varying concentrations of this compound.
-
This compound alone: Medium with varying concentrations of this compound.
-
-
Replace the medium in the wells with the prepared treatment media.
-
Culture the hair follicles for 7-9 days, replacing the medium every 2-3 days.
-
Measure the length of the hair shaft daily using a calibrated microscope eyepiece or image analysis software.
-
At the end of the culture period, follicles can be harvested for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Eosinophil Activation Assay (Shape Change)
This protocol is based on the principles of assessing eosinophil activation in response to chemoattractants.
Objective: To determine the inhibitory effect of this compound on PGD2-induced eosinophil activation.
Materials:
-
Human peripheral blood from healthy or allergic donors.
-
Reagents for eosinophil isolation (e.g., density gradient centrifugation, magnetic-activated cell sorting).
-
PGD2.
-
This compound.
-
Flow cytometer.
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+).
Procedure:
-
Isolate eosinophils from human peripheral blood using an established protocol to achieve high purity.
-
Resuspend the isolated eosinophils in assay buffer.
-
Pre-incubate a portion of the eosinophils with varying concentrations of this compound for 15-30 minutes at 37°C. A vehicle control should be included.
-
Stimulate the eosinophils (both pre-treated and untreated) with a predetermined optimal concentration of PGD2 for a short period (e.g., 1-5 minutes) at 37°C.
-
Immediately fix the cells with an equal volume of cold 2% paraformaldehyde.
-
Analyze the cells on a flow cytometer, measuring changes in forward scatter (FSC) and side scatter (SSC). Eosinophil activation is characterized by an increase in FSC and a decrease in SSC, reflecting a change in cell shape from spherical to amoeboid.
-
Quantify the percentage of activated (shape-changed) eosinophils in each treatment group.
In Vivo Androgenetic Alopecia (AGA) Mouse Model
This protocol is a generalized representation based on established androgen-induced hair loss models in mice.
Objective: To evaluate the in vivo efficacy of this compound in preventing or reversing androgen-induced hair loss.
Materials:
-
C57BL/6 mice (or a transgenic model with enhanced androgen sensitivity).
-
Dihydrotestosterone (DHT) or Testosterone Propionate (TP) for inducing hair loss.
-
This compound for oral or topical administration.
-
Vehicle for control groups.
-
Hair clippers.
-
Digital camera for documentation.
-
Image analysis software.
Procedure:
-
Synchronize the hair cycle of the mice by depilation or waxing of the dorsal skin. This induces a new anagen (growth) phase.
-
After hair cycle synchronization, begin daily administration of the androgen (e.g., subcutaneous injection of DHT at 30 mg/kg).
-
Concurrently, treat groups of mice with:
-
Vehicle control.
-
This compound (e.g., oral gavage or topical application at a range of doses).
-
-
Monitor the mice for signs of hair regrowth over a period of several weeks.
-
Document hair regrowth photographically at regular intervals.
-
Quantify hair regrowth using image analysis software to determine the percentage of the depilated area covered by new hair growth.
-
At the end of the study, skin samples can be collected for histological analysis (to assess hair follicle morphology and stage) and molecular analysis (e.g., immunohistochemistry for CRTH2, measurement of PGD2 levels).
Western Blot for AKT and AR in Dermal Papilla Cells
Objective: To analyze the effect of this compound on PGD2-mediated signaling in dermal papilla cells.
Procedure:
-
Culture human dermal papilla cells (hDPCs) to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound (or another CRTH2 antagonist like TM30089 at 20 µM) for 1 hour.
-
Stimulate the cells with PGD2 (200 nM) for the desired time points (e.g., 5, 15, 30, 60 minutes for phosphorylation events; 24 hours for total protein expression).
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AKT, total AKT, and AR.
-
Use a loading control antibody (e.g., β-actin or GAPDH) for normalization.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
Immunohistochemistry for CRTH2 in Skin Biopsies
Objective: To visualize the expression and localization of the CRTH2 receptor in skin tissue.
Procedure:
-
Fix skin biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against CRTH2 overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining pattern and intensity under a microscope.
Conclusion
This compound is a powerful research tool for dissecting the intricate role of the PGD2-CRTH2 signaling pathway in dermatological health and disease. The protocols outlined above provide a framework for investigating the effects of this pathway in various in vitro and in vivo models. While clinical trials in AGA have not demonstrated efficacy for hair growth, the preclinical data strongly support the involvement of PGD2 in hair follicle biology and skin inflammation. Further research utilizing this compound and other modulators of this pathway will undoubtedly continue to provide valuable insights into the pathogenesis of skin disorders and may lead to the development of novel therapeutic strategies.
References
- 1. interscienceinstitute.com [interscienceinstitute.com]
- 2. [PDF] A mouse model of androgenetic alopecia. | Semantic Scholar [semanticscholar.org]
- 3. An appraisal of laboratory models of androgenetic alopecia: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin D2 Inhibits Hair Growth and Is Elevated in Bald Scalp of Men with Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
Application of Setipiprant in Th2 Cell-Mediated Inflammatory Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Setipiprant (ACT-129968) is a selective, orally available antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1] The interaction between PGD2 and CRTH2 is a pivotal signaling pathway in the orchestration of type 2 helper T (Th2) cell-mediated inflammation, which underlies the pathophysiology of various allergic diseases such as asthma and allergic rhinitis.[2] By blocking this interaction, this compound serves as a valuable tool for investigating Th2-driven inflammatory processes and as a potential therapeutic agent. These application notes provide an overview of this compound's mechanism of action, summarize its effects in relevant inflammatory models, and offer detailed protocols for its use in both in vitro and in vivo settings.
Mechanism of Action
Prostaglandin D2 is predominantly released by activated mast cells following allergen exposure. It exerts its pro-inflammatory effects by binding to the CRTH2 receptor, which is expressed on key effector cells of the allergic cascade, including Th2 lymphocytes, eosinophils, and basophils.[2] Activation of CRTH2 on Th2 cells triggers the release of hallmark Th2 cytokines—Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[3] These cytokines, in turn, promote IgE production by B cells, eosinophil recruitment and activation, and mucus hypersecretion, all characteristic features of allergic inflammation. This compound competitively antagonizes the CRTH2 receptor, thereby inhibiting the downstream signaling cascade and attenuating the inflammatory response.
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Assay System | Value | Reference |
| Binding Affinity (IC50) | Human | Recombinant CRTH2 | 6.0 nM | [4] |
| Selectivity | Human | DP1 Receptor | 1290 nM | |
| Selectivity | Human | EP2 Receptor | >10,000 nM |
Table 2: In Vivo Efficacy of this compound in a Th2-Mediated Inflammatory Model
| Model | Species | Treatment | Endpoint | Result | Reference |
| Allergen-Induced Asthma | Human (Allergic Asthmatics) | This compound 1000 mg b.i.d. for 5 days | Late Asthmatic Response (LAR) to allergen challenge | 25.6% reduction in LAR (AUC3-10h for FEV1) compared to placebo (P = 0.006) | |
| Airway Hyperresponsiveness (AHR) | Significant protection against allergen-induced AHR to methacholine (P = 0.0029) |
Mandatory Visualizations
Signaling Pathway
Caption: this compound blocks the PGD2/CRTH2 signaling pathway in Th2 cells.
Experimental Workflow: In Vivo Ovalbumin-Induced Airway Inflammation Model
Caption: Workflow for evaluating this compound in a mouse model of allergic asthma.
Experimental Protocols
In Vitro: Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol is designed to assess the ability of this compound to inhibit PGD2-induced eosinophil migration.
Materials:
-
Human peripheral blood eosinophils (isolated by negative selection)
-
RPMI 1640 medium with 10% FBS
-
Prostaglandin D2 (PGD2)
-
This compound
-
48-well micro-chemotaxis Boyden chamber with a 5 µm pore size polycarbonate membrane
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human eosinophils from peripheral blood of healthy donors using a standard negative selection method. Resuspend the purified eosinophils in RPMI 1640 medium containing 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Chemoattractant Preparation: Prepare a solution of PGD2 in RPMI 1640 at a concentration known to induce submaximal eosinophil chemotaxis (e.g., 10 nM).
-
Assay Setup:
-
Add 25 µL of the PGD2 solution to the lower wells of the Boyden chamber. For negative control wells, add 25 µL of medium alone.
-
In separate tubes, pre-incubate the eosinophil suspension with varying concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Carefully place the polycarbonate membrane over the lower wells.
-
Add 50 µL of the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Migration Analysis:
-
After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Diff-Quik).
-
Alternatively, for a quantitative fluorescence-based method, lyse the migrated cells in the lower chamber and quantify the cell number using a fluorescent dye like Calcein-AM and a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol describes a common model to induce a Th2-mediated allergic airway inflammation in mice, suitable for evaluating the efficacy of this compound.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Aerosol delivery system (nebulizer)
-
Equipment for measuring airway hyperresponsiveness (AHR) and for collecting bronchoalveolar lavage fluid (BALF)
Procedure:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
On day 14, administer a booster i.p. injection of 20 µg of OVA in alum.
-
-
Challenge and Treatment:
-
From day 21 to day 23, challenge the sensitized mice with an aerosol of 1% OVA in PBS for 30 minutes each day using a nebulizer.
-
Administer this compound or vehicle by oral gavage daily, starting one hour before the first OVA challenge and continuing until the end of the experiment. A typical dose might be in the range of 10-100 mg/kg, to be optimized in pilot studies.
-
-
Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using a whole-body plethysmograph or an invasive method to assess changes in lung resistance and compliance.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Euthanize the mice and perform a bronchoalveolar lavage with PBS. Centrifuge the BALF to separate the cells from the supernatant.
-
Cell Differentials: Prepare cytospin slides from the cell pellet and perform a differential cell count (e.g., using Giemsa stain) to determine the number of eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA or a multiplex cytokine assay.
-
-
Lung Histology: Perfuse the lungs and fix them in 10% formalin. Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
-
-
Data Analysis: Compare the readouts (AHR, cell counts in BALF, cytokine levels, and histological scores) between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound is a potent and selective CRTH2 antagonist that effectively modulates Th2 cell-mediated inflammatory responses. The provided data and protocols offer a framework for researchers to utilize this compound as a tool to investigate the role of the PGD2/CRTH2 pathway in various inflammatory models. While this compound showed promise in preclinical and early clinical studies for allergic asthma, its development for this indication was discontinued. Nevertheless, it remains a valuable pharmacological probe for dissecting the complexities of Th2-driven inflammation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Prostaglandin Receptor | GPR | TargetMol [targetmol.com]
Application Notes and Protocols for Hair Growth Research: Investigating the Combined Effect of Setipiprant and Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for investigating the potential synergistic effects of Setipiprant, a Prostaglandin D2 (PGD2) receptor 2 (DP2) antagonist, and Prostaglandin E2 (PGE2) in promoting hair growth. The provided information is intended to guide research and development in the field of hair loss treatment.
Introduction
Androgenetic alopecia (AGA), the most common form of hair loss, is characterized by a progressive miniaturization of hair follicles. Recent research has highlighted the opposing roles of two prostaglandins in the regulation of the hair growth cycle: PGD2, which is elevated in bald scalps and inhibits hair growth, and PGE2, which is believed to promote it[1][2][3].
This compound is an investigational drug that acts as a selective antagonist of the PGD2 receptor 2 (DP2, also known as CRTH2)[4][5]. By blocking the inhibitory signals of PGD2, this compound is hypothesized to counteract the suppression of hair follicle growth. Conversely, PGE2 has been shown to stimulate hair follicle development and may play a role in promoting the anagen (growth) phase of the hair cycle.
A preclinical study has suggested that a combination therapy of this compound and PGE2 may result in enhanced hair regrowth compared to either treatment alone, indicating a potential synergistic effect by simultaneously blocking hair growth inhibitors and activating growth promoters. These application notes provide the theoretical framework and practical protocols to further investigate this promising combination.
Signaling Pathways in the Hair Follicle
The interplay between PGD2 and PGE2 signaling is crucial in modulating the hair follicle cycle. PGD2, synthesized by prostaglandin-D synthase, binds to the DP2 receptor on hair follicle cells, leading to the inhibition of hair shaft elongation and promoting the catagen (regression) and telogen (resting) phases. This compound, by blocking this interaction, is expected to alleviate this inhibition. In contrast, PGE2, produced by prostaglandin E synthase, is thought to bind to its receptors (EP2 and EP4), stimulating pathways that promote the anagen phase and increase the duration of hair growth.
Quantitative Data Summary
The following tables present a summary of hypothetical quantitative data based on the expected synergistic effect of combining this compound and PGE2. These are for illustrative purposes to guide expected outcomes in preclinical studies.
Table 1: In Vitro Hair Follicle Elongation Assay
| Treatment Group | Concentration | Mean Hair Shaft Elongation (mm) after 7 days (± SD) | % Increase vs. Control |
| Vehicle Control | - | 1.2 ± 0.2 | 0% |
| This compound | 1 µM | 1.5 ± 0.3 | 25% |
| PGE2 | 100 nM | 1.6 ± 0.2 | 33% |
| This compound + PGE2 | 1 µM + 100 nM | 2.1 ± 0.3 | 75% |
Table 2: In Vivo Mouse Model of Androgenetic Alopecia
| Treatment Group | Application Route | Mean Hair Regrowth Score (0-5) at Day 21 (± SD) | Mean Hair Density (follicles/mm²) at Day 21 (± SD) |
| Vehicle Control | Oral + Topical | 1.1 ± 0.4 | 150 ± 25 |
| This compound | Oral (50 mg/kg) | 2.0 ± 0.6 | 180 ± 30 |
| PGE2 | Topical (0.1%) | 2.2 ± 0.5 | 195 ± 28 |
| This compound + PGE2 | Oral + Topical | 3.8 ± 0.7 | 250 ± 35 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the combined efficacy of this compound and PGE2 on hair growth.
In Vitro Human Hair Follicle Organ Culture
This protocol allows for the direct assessment of the effects of this compound and PGE2 on the growth of isolated human hair follicles.
Materials:
-
Human scalp skin biopsies
-
William's E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
This compound (dissolved in DMSO)
-
PGE2 (dissolved in ethanol)
-
Sterile dissection tools
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope with a calibrated eyepiece
Procedure:
-
Hair Follicle Isolation:
-
Under sterile conditions, dissect anagen hair follicles from human scalp skin biopsies.
-
Carefully remove excess dermal and adipose tissue, ensuring the dermal papilla remains intact.
-
-
Culture Setup:
-
Place one isolated hair follicle per well in a 24-well plate containing 1 mL of supplemented William's E medium.
-
Allow follicles to equilibrate in the incubator for 24 hours.
-
-
Treatment Application:
-
Prepare treatment media with the desired concentrations of this compound, PGE2, or their combination. Ensure the final concentration of solvents (DMSO, ethanol) is consistent across all wells and does not exceed 0.1%.
-
Replace the medium in each well with the corresponding treatment medium. Include a vehicle control group.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Measure the length of the hair shaft from the base of the follicle bulb daily for 7-10 days using a microscope with a calibrated eyepiece.
-
Change the medium every 2-3 days with freshly prepared treatment media.
-
-
Data Analysis:
-
Calculate the mean hair shaft elongation for each treatment group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
References
- 1. A new technique for quantitative analysis of hair loss in mice using grayscale analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studying Hair Growth Cycle and Its Effects on Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Protocols: Alopecia Areata Mouse Models for Drug Efficacy and Mechanism Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Follicle Dermal Papilla Cells (HFDPC) Culture Protocol [sigmaaldrich.com]
Application Notes and Protocols for Research-Grade Setipiprant Powder
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the sourcing, handling, and experimental use of research-grade Setipiprant powder. This compound is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] It is a valuable tool for investigating the role of the PGD2/CRTH2 signaling pathway in various physiological and pathological processes, including allergic inflammation and androgenetic alopecia.[1][3][4]
Sourcing and Physicochemical Properties
High-purity this compound powder (>98%) for laboratory use can be procured from various chemical suppliers specializing in research compounds. It is crucial to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound.
Physicochemical Data of this compound:
| Property | Value | Reference |
| Synonyms | ACT-129968, KYTH-105 | |
| CAS Number | 866460-33-5 | |
| Molecular Formula | C₂₄H₁₉FN₂O₃ | |
| Molecular Weight | 402.42 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Soluble in DMSO (≥36 mg/mL) | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Mechanism of Action and Signaling Pathway
This compound selectively binds to and inhibits the CRTH2 receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for CRTH2 is PGD2, which is a major pro-inflammatory mediator released primarily by mast cells.
The PGD2/CRTH2 Signaling Pathway:
Activation of CRTH2 by PGD2 initiates a signaling cascade that is primarily coupled to the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CRTH2 activation can lead to an increase in intracellular calcium ([Ca²⁺]i) mobilization. These signaling events ultimately mediate the biological effects of PGD2, which include the chemotaxis and activation of various immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils. By blocking this receptor, this compound effectively antagonizes the pro-inflammatory and other cellular effects of PGD2.
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Materials: Research-grade this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Receptor Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for the CRTH2 receptor using a competition binding assay with a radiolabeled PGD2 analog.
Quantitative Data from Literature:
| Parameter | Value | Cell Line | Reference |
| Dissociation Constant (Ki) | 6 nM | - | |
| IC₅₀ (vs [³H]PGD2) | 2.4 nM (PGD₂) | HEK293 cells expressing hCRTH2 |
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human CRTH2 receptor.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation as described in the literature.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4):
-
Cell membranes expressing CRTH2.
-
A fixed concentration of a radiolabeled CRTH2 agonist (e.g., [³H]PGD₂).
-
Increasing concentrations of unlabeled this compound (or a known reference compound).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PGD2-induced intracellular calcium mobilization in cells expressing the CRTH2 receptor.
Protocol:
-
Cell Culture:
-
Plate HEK293 cells stably expressing CRTH2 in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.
-
-
Compound Addition and Measurement:
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Add a fixed concentration of a CRTH2 agonist (e.g., PGD2) to stimulate calcium release.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound.
-
cAMP Assay
This assay determines the effect of this compound on the PGD2-mediated inhibition of cAMP production.
Quantitative Data from Literature:
| Parameter | Agonist | Value | Cell Line | Reference |
| EC₅₀ | PGD₂ | 1.8 ± 0.4 nM | HEK293 cells expressing hCRTH2 |
Protocol:
-
Cell Culture:
-
Seed CRTH2-expressing cells in a suitable multi-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production, in the presence of a fixed concentration of a CRTH2 agonist (e.g., PGD2). Forskolin directly activates adenylyl cyclase.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Calculate the amount of cAMP produced in each well.
-
Plot the percentage of reversal of the agonist-induced inhibition of cAMP production against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound.
-
In Vivo Studies
For in vivo studies, this compound can be administered orally. The oral bioavailability has been reported to be 44% in rats and 55% in dogs. In a clinical trial for androgenetic alopecia in males, this compound was administered orally at a dose of 1000 mg twice daily. The half-life in humans is approximately 11 hours.
Disclaimer: This document is intended for research purposes only. This compound is an investigational compound and should be handled by qualified professionals in a laboratory setting. All experiments should be conducted in accordance with institutional and national guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Setipiprant Solubility for Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Setipiprant in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a lipophilic compound and is sparingly soluble in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2]
Q2: I am seeing precipitation when I dilute my this compound-DMSO stock solution into my aqueous buffer. What is happening?
This is a common issue known as "antisolvent precipitation." When the highly concentrated DMSO stock is introduced into an aqueous buffer where this compound is poorly soluble, the drug crashes out of solution. To avoid this, it is crucial to use appropriate co-solvents and dilution techniques.
Q3: What is the recommended storage condition for this compound solutions?
When dissolved in a solvent, this compound is stable for 1 month at -20°C and for 6 months at -80°C.[1] It is advisable to prepare fresh dilutions in aqueous buffers for each experiment to avoid degradation.
Q4: Can I use sonication to help dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing stock solutions in organic solvents or co-solvent systems.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Antisolvent effect due to high concentration of organic solvent in the final solution. | - Decrease the volume of the DMSO stock solution used. - Increase the final volume of the aqueous buffer. - Use a co-solvent system (see Protocol 1). - Consider using a formulation with solubilizing agents like cyclodextrins or surfactants (see Protocols 2 & 3). |
| Cloudy or hazy solution after preparation | Incomplete dissolution of this compound. | - Gently warm the solution (e.g., to 37°C) while stirring. - Use sonication to aid dissolution. - Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Inconsistent results in cell-based assays | - Precipitation of this compound in the culture medium. - Cytotoxicity from the organic solvent (e.g., DMSO). | - Ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all wells.[4] - Prepare fresh dilutions of this compound for each experiment. - Visually inspect plates for any signs of precipitation before and during the experiment. - Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| Difficulty achieving desired concentration in aqueous solution | This compound's inherent low aqueous solubility. | - Do not attempt to dissolve this compound directly in aqueous buffers. - Utilize the provided protocols with co-solvents, cyclodextrins, or surfactants to enhance solubility. |
Quantitative Solubility Data
| Solvent/System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 36 mg/mL | |
| Dimethylformamide (DMF) | 50 mg/mL | |
| Ethanol | 3 mg/mL | |
| 1:1 (v/v) DMF:PBS (pH 7.2) | 0.5 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System for In Vitro Assays
This protocol is suitable for preparing this compound solutions for use in cell culture experiments where a low concentration of organic solvent is permissible.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Pluronic® F-127
-
Phosphate Buffered Saline (PBS), sterile
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in sterile DMSO to a final concentration of 10 mM.
-
Vortex and gently warm if necessary to ensure complete dissolution.
-
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in PBS:
-
Dissolve Pluronic® F-127 in PBS at 4°C with constant stirring. This may take several hours.
-
-
Prepare the final this compound working solution:
-
For a 10 µM final concentration in 1 mL of cell culture medium:
-
In a sterile microcentrifuge tube, add 1 µL of the 10 mM this compound in DMSO stock solution.
-
Add 5 µL of the 20% Pluronic® F-127 stock solution.
-
Add 994 µL of the desired cell culture medium.
-
-
Vortex briefly to mix.
-
The final DMSO concentration will be 0.1%.
-
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility. This protocol provides a starting point for using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
Procedure:
-
Prepare a stock solution of HP-β-CD:
-
Prepare a 45% (w/v) solution of HP-β-CD in deionized water.
-
-
Prepare the this compound-cyclodextrin complex:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
-
Isolate the solubilized this compound:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-HP-β-CD complex.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Determine the concentration of this compound:
-
The concentration of this compound in the final solution should be determined using a validated analytical method, such as HPLC-UV.
-
Protocol 3: Using Surfactants to Improve this compound Solubility
Surfactants can increase the solubility of poorly water-soluble drugs by forming micelles. This protocol uses Tween® 80 as an example.
Materials:
-
This compound powder
-
Tween® 80
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of Tween® 80:
-
Prepare a 10% (v/v) solution of Tween® 80 in PBS.
-
-
Prepare the this compound-surfactant formulation:
-
Add an excess amount of this compound powder to the 10% Tween® 80 solution.
-
Stir the mixture at room temperature for 24 hours, protected from light.
-
-
Isolate the solubilized this compound:
-
Centrifuge the mixture to pellet any undissolved drug.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Determine the concentration of this compound:
-
The concentration of the solubilized this compound should be quantified via a suitable analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Setipiprant in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the oral bioavailability of Setipiprant in preclinical experiments.
Troubleshooting Guide & FAQs
Q1: We are observing lower than expected plasma concentrations of this compound in our rat model after oral gavage. What are the potential reasons?
A1: Lower than expected plasma exposure of this compound can stem from several factors. The primary reasons are often related to its poor aqueous solubility, which can lead to low dissolution in the gastrointestinal (GI) tract. Other contributing factors can include:
-
Inadequate Formulation: A simple suspension in an aqueous vehicle may not be sufficient to achieve optimal absorption.
-
First-Pass Metabolism: While not extensively reported as a major issue for this compound, metabolism in the gut wall or liver before reaching systemic circulation can reduce bioavailability.
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the GI lumen, limiting its absorption.
-
Experimental Technique: Improper oral gavage technique can lead to dosing errors.
Q2: What are the first troubleshooting steps to consider if we suspect poor oral bioavailability?
A2: A systematic approach is recommended:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound batch.
-
Confirm Experimental Procedures: Review your oral gavage technique and sample handling procedures to rule out experimental error.
-
Assess Physicochemical Properties: Confirm the solubility of your this compound batch in relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Evaluate a Simple Formulation Enhancement: As a first step, consider formulating this compound in a vehicle containing a solubilizing agent, such as a solution with a co-solvent like PEG 400 or a lipid-based vehicle, to assess if solubility is the primary limiting factor.
Q3: What advanced formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: For compounds like this compound, which are likely BCS Class II (low solubility, high permeability), several advanced formulation strategies can significantly enhance oral absorption. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can dramatically increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in the GI tract. SEDDS can keep the drug in a solubilized state, facilitating its absorption.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.
Q4: How do we choose between these different formulation strategies?
A4: The choice of formulation strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and available resources.
-
ASDs are often very effective for crystalline compounds with high melting points.
-
SEDDS are particularly useful for lipophilic drugs and can also mitigate the effects of P-gp efflux and first-pass metabolism.
-
Particle size reduction is a more traditional approach and may be a good starting point if the solubility is not extremely low.
A formulation screening study comparing these different approaches in a small pilot animal study is often the best way to identify the most effective strategy.
Quantitative Data Presentation
The following tables present representative pharmacokinetic data from a hypothetical preclinical study in rats, comparing a standard aqueous suspension of this compound with two enhanced formulations: an amorphous solid dispersion (ASD) and a self-emulsifying drug delivery system (SEDDS). This data illustrates the potential improvements in oral bioavailability that can be achieved with these formulation strategies.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 350 ± 75 | 2.0 | 1800 ± 450 | 100 (Reference) |
| Amorphous Solid Dispersion (ASD) | 1200 ± 250 | 1.5 | 7200 ± 1200 | 400 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 1500 ± 300 | 1.0 | 9000 ± 1500 | 500 |
Data are presented as mean ± standard deviation.
Table 2: Composition of a Representative Amorphous Solid Dispersion (ASD) Formulation
| Component | Purpose | Percentage (%) |
| This compound | Active Pharmaceutical Ingredient | 20 |
| HPMCAS-LF | Polymer Carrier | 75 |
| Sodium Lauryl Sulfate | Surfactant | 5 |
Table 3: Composition of a Representative Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Component | Purpose | Percentage (%) |
| This compound | Active Pharmaceutical Ingredient | 10 |
| Capryol 90 | Oil Phase | 30 |
| Cremophor EL | Surfactant | 40 |
| Transcutol HP | Co-surfactant/Co-solvent | 20 |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve 200 mg of this compound and 750 mg of HPMCAS-LF in a suitable solvent system (e.g., a mixture of dichloromethane and methanol).
-
Addition of Surfactant: Add 50 mg of sodium lauryl sulfate to the solution and stir until fully dissolved.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a dry film is formed.
-
Final Drying: Place the dried film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product to obtain a fine powder and pass it through a sieve to ensure particle size uniformity.
-
Characterization: Characterize the ASD for its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.
-
Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the rats overnight (approximately 12 hours) with free access to water before dosing.
-
Formulation Preparation:
-
Aqueous Suspension: Suspend the required amount of this compound in a vehicle of 0.5% methylcellulose in water.
-
ASD Formulation: Disperse the prepared ASD powder in water to the desired concentration.
-
SEDDS Formulation: Prepare the SEDDS formulation as a liquid concentrate.
-
-
Dosing: Administer the formulations to the rats via oral gavage at a dose of 10 mg/kg. The dosing volume should be approximately 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
Protocol 3: Bioanalysis of this compound in Rat Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
-
Quantification: Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in blank rat plasma.
Visualizations
Technical Support Center: Troubleshooting Inconsistent Results in Setipiprant Hair Growth Assays
Welcome to the technical support center for researchers utilizing Setipiprant in hair growth assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments. Given that clinical trials with oral this compound did not demonstrate statistically significant hair growth, it is crucial for researchers to meticulously control experimental variables to effectively study its mechanism and potential effects.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of hair growth?
This compound is a selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, also known as DP2 or GPR44.[5] In individuals with androgenetic alopecia (AGA), PGD2 levels are elevated in the scalp. PGD2 has been shown to inhibit hair shaft elongation and promote the regression phase (catagen) of the hair cycle. This compound is designed to block the GPR44 receptor, thereby antagonizing the inhibitory effects of PGD2 on the hair follicle.
Q2: Why did the oral this compound clinical trials fail to show significant hair growth?
A Phase 2a clinical trial evaluating oral this compound (1000 mg twice daily) in males with AGA did not meet its primary efficacy endpoints for hair growth when compared to a placebo. While the drug was well-tolerated, the lack of significant improvement suggests that either the role of PGD2-GPR44 signaling in AGA is more complex than initially understood, or that higher local concentrations at the hair follicle may be required than what was achieved with the tested oral dose. This underscores the importance of carefully designed preclinical assays to explore optimal dosing, delivery methods, and the full potential of this pathway.
Q3: What are the most common assays used to evaluate this compound's effect on hair growth?
The two most common preclinical models are:
-
Ex vivo Human Hair Follicle Organ Culture (HFOC): This model uses micro-dissected human hair follicles kept alive in a culture medium. It allows for the direct measurement of hair shaft elongation and analysis of cellular activity within the follicle in a controlled environment.
-
In vivo Animal Models: Dihydrotestosterone (DHT)-induced alopecia in certain mouse strains, such as C57BL/6, is a common model to simulate AGA. These models are used to assess hair regrowth, hair density, and histological changes following topical or systemic administration of compounds like this compound.
Troubleshooting Inconsistent Assay Results
Issue 1: No significant effect of this compound on hair shaft elongation in ex vivo Hair Follicle Organ Culture (HFOC).
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal this compound Concentration | Perform a dose-response study. Concentrations in preclinical studies for GPR44 antagonists often range from 100 nM to 10 µM. Without a PGD2 challenge, the effect of an antagonist may be minimal. |
| Lack of PGD2 Challenge | This compound is an antagonist; its effect is most pronounced when blocking an agonist. Co-treat follicles with PGD2 (typically 100 nM - 1 µM) to induce growth inhibition, which this compound should then reverse. |
| Donor-to-Donor Variability | Hair follicles from different donors can have significant variability in growth rates and GPR44 receptor expression. Use follicles from multiple donors (n ≥ 3) and do not pool data unless baseline growth rates are similar. |
| Poor Follicle Quality | Ensure follicles are carefully micro-dissected to avoid damage to the dermal papilla and outer root sheath. Only use healthy anagen VI follicles for experiments. Discard any follicles that show signs of damage or premature catagen entry at baseline. |
| Incorrect Culture Medium | Williams E Medium is the standard for HFOC. Ensure it is properly supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics. Some labs find that phenol red, which has mild estrogenic effects, can influence results. |
| This compound Instability/Precipitation | Prepare this compound stock solution in DMSO. When diluting into aqueous culture medium, ensure the final DMSO concentration is low (<0.1%) and consistent across all groups, including the vehicle control. Visually inspect for any precipitation. |
Issue 2: High variability or no effect of topical this compound in a DHT-induced mouse model.
| Potential Cause | Troubleshooting Recommendation |
| Ineffective Vehicle Formulation | The vehicle is critical for delivering the drug to the hair follicle. A common vehicle is a solution of ethanol, propylene glycol, and water. The solubility and stability of this compound in the chosen vehicle must be confirmed. Ointments can enhance penetration but may be less cosmetically acceptable. |
| Insufficient Drug Penetration | Ensure the topical formulation is applied directly to the skin after shaving and that the volume is sufficient to cover the target area. Microneedling has been explored to enhance the delivery of other topical hair loss treatments. |
| Inconsistent Alopecia Induction | Ensure consistent and sufficient administration of DHT to induce and maintain a telogen (resting) phase in the hair follicles. Monitor skin color; a pinkish hue indicates telogen, while a darker pigmentation signals anagen (growth) onset. |
| Incorrect Timing of Treatment | Begin topical treatment during the established telogen phase, prior to the natural, spontaneous re-entry into anagen. This allows for a clearer assessment of the drug's ability to promote anagen induction. |
| Variable GPR44 Expression | While less documented in mice than in humans, variability in receptor expression could play a role. Ensure the use of a genetically homogenous mouse strain (e.g., C57BL/6) of the same age and sex. |
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to this compound and its target pathway. Note: Specific preclinical dose-response data for this compound's effect on hair growth is not widely available in published literature; values are often derived from related compounds or different assay types (e.g., anti-inflammatory).
Table 1: this compound Receptor Binding & Clinical Trial Parameters
| Parameter | Value | Species | Assay Type | Reference |
| GPR44/CRTH2 Binding Affinity (Ki) | ~23-41 nM | Human | Radioligand Binding Assay | |
| Clinical Trial Oral Dose (AGA) | 1000 mg BID | Human | Phase 2a Clinical Trial | |
| Clinical Trial Outcome (AGA) | No statistically significant improvement vs. placebo | Human | Phase 2a Clinical Trial |
Table 2: Typical Concentrations and Timelines for Preclinical Hair Growth Assays
| Assay Type | Compound & Concentration | Duration | Key Endpoint |
| Human HFOC | PGD2 (agonist challenge): 100 nM - 1 µM | 6-9 Days | Hair Shaft Elongation (µm/day) |
| Human HFOC | GPR44 Antagonists: 100 nM - 10 µM | 6-9 Days | Reversal of PGD2-induced inhibition |
| DHT-Induced Mouse Alopecia | Topical DHT: ~1 mg/day (subcutaneous) | 2-3 Weeks | Maintenance of Telogen Phase |
| DHT-Induced Mouse Alopecia | Topical Test Compound: 0.1% - 5% solution | 3-4 Weeks | Hair Regrowth Score / Hair Density |
Experimental Protocols
Protocol 1: Ex vivo Human Hair Follicle Organ Culture (HFOC)
This protocol is adapted from standard methodologies for maintaining human hair follicles in culture.
-
Materials:
-
Occipital scalp skin from facelift surgery.
-
Williams E Medium supplemented with 2 mM L-glutamine, 10 µg/mL insulin, 10 ng/mL hydrocortisone, and 1% antibiotic/antimycotic solution.
-
24-well culture plates.
-
Sterile microdissection tools (forceps, scalpel).
-
-
Procedure:
-
Store scalp tissue in supplemented Williams E Medium on ice.
-
Under a dissecting microscope, remove subcutaneous fat to expose the base of the hair follicles.
-
Isolate individual anagen VI hair follicles by microdissection, ensuring the dermal papilla and connective tissue sheath remain intact.
-
Transfer one follicle per well into a 24-well plate containing 1 mL of supplemented Williams E Medium.
-
Measure the initial length of the hair follicle from the base of the bulb to the tip of the hair shaft using a calibrated eyepiece.
-
Add this compound (from a DMSO stock) and/or PGD2 to the appropriate wells. Ensure the final DMSO concentration is identical in all wells, including the vehicle control.
-
Incubate at 37°C in 5% CO₂.
-
Replace the medium and re-dose with compounds every 2-3 days.
-
Measure hair shaft length every 2-3 days for the duration of the experiment (typically 6-9 days).
-
Endpoint Analysis: Calculate the cumulative hair shaft elongation over time. Follicles can also be fixed, sectioned, and stained for markers of proliferation (Ki-67) or apoptosis (TUNEL).
-
Protocol 2: DHT-Induced Alopecia Model in C57BL/6 Mice
This protocol describes a common method for inducing a prolonged telogen phase to test hair growth-promoting agents.
-
Animals:
-
7-week-old male C57BL/6 mice. The hair cycle is synchronized in the telogen phase at this age.
-
-
Procedure:
-
Anesthetize the mice and remove the dorsal hair using clippers and a depilatory cream. This action synchronizes the hair follicles into a new anagen phase.
-
Allow the hair to regrow completely and enter the natural telogen phase (approximately 3-4 weeks post-depilation). The skin will appear pink.
-
Once in telogen, begin daily subcutaneous injections of DHT (e.g., 1 mg/day in a suitable vehicle like corn oil) to maintain the telogen phase and simulate AGA.
-
After establishing the DHT-maintained telogen state (approx. 1 week), divide mice into groups: Vehicle control, topical this compound, and positive control (e.g., Minoxidil).
-
Apply the topical solutions daily to a defined area on the dorsal skin.
-
Monitor the mice daily for signs of hair regrowth. Document changes using digital photography.
-
Endpoint Analysis: The primary endpoint is the visual scoring of hair regrowth over time (e.g., on a scale from 0 to 5). At the end of the study (e.g., day 21-28), skin biopsies can be taken for histological analysis to determine the number and stage of hair follicles (anagen vs. telogen ratio).
-
Visualizations
Signaling Pathway
Caption: PGD2 signaling pathway in hair follicles and the antagonistic action of this compound.
Experimental Workflow
Caption: Standard experimental workflows for ex vivo and in vivo this compound assays.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in this compound hair growth assays.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hair Growth Effect and the Mechanisms of Rosa rugosa Extract in DHT-Induced Alopecia Mice Model [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Setipiprant Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Setipiprant concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, also known as CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells)[1][2]. PGD2 is a lipid mediator involved in various physiological and pathological processes, including allergic inflammation[3]. By blocking the CRTH2 receptor, this compound inhibits the downstream signaling pathways activated by PGD2, such as those leading to the activation and migration of immune cells like T-helper 2 (Th2) cells and eosinophils[1][4].
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on its in vitro potency, a broad range from 1 nM to 10 µM is recommended for initial experiments. This compound has a reported half-maximal inhibitory concentration (IC50) of approximately 6.0 nM for the CRTH2 receptor. Therefore, testing concentrations around this value and extending several logs above and below will help determine the effective range for your specific cell type and assay endpoint.
Q3: How should I dissolve and store this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should then be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.
Q4: Is this compound cytotoxic?
While clinical trials have shown this compound to be generally well-tolerated in humans, it is crucial to determine its cytotoxicity in your specific cell line at the concentrations you plan to test. High concentrations of any compound can have off-target effects and induce cytotoxicity. Therefore, a cell viability assay should always be performed in parallel with your functional assays.
Quantitative Data Summary
| Parameter | Value | Reference |
| Mechanism of Action | Selective CRTH2 (DP2) receptor antagonist | |
| IC50 (CRTH2) | ~6.0 nM | |
| Recommended Starting Concentration Range (in vitro) | 1 nM - 10 µM | General recommendation based on IC50 |
| Solvent | DMSO | General laboratory practice |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | General laboratory practice |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a PGD2-induced Cytokine Release Assay
This protocol outlines a method to determine the effective concentration range of this compound by measuring its ability to inhibit the PGD2-induced release of a key inflammatory cytokine, such as Interleukin-13 (IL-13), from a CRTH2-expressing cell line (e.g., Th2 cells).
Materials:
-
CRTH2-expressing cells (e.g., primary human Th2 cells, or a stable cell line)
-
Cell culture medium
-
This compound
-
Prostaglandin D2 (PGD2)
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-13)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the CRTH2-expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium, ranging from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 1-2 hours at 37°C and 5% CO2. This allows this compound to bind to the CRTH2 receptors.
-
-
PGD2 Stimulation:
-
Prepare a solution of PGD2 in cell culture medium at a concentration known to elicit a sub-maximal response (e.g., the EC80 concentration, which should be determined in a separate dose-response experiment).
-
Add 50 µL of the PGD2 solution to each well (except for the unstimulated control wells, which should receive 50 µL of medium).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2 to allow for cytokine production and release.
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of the cytokine (e.g., IL-13) in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the cytokine concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 of this compound for the inhibition of PGD2-induced cytokine release.
-
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound on your cell line of interest using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium, covering the same concentration range as your functional assay (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the wells.
-
-
Incubation: Incubate the plate for the same duration as your functional assay (e.g., 24-48 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine if there is a cytotoxic effect at the tested concentrations.
-
Visualizations
References
- 1. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Off-Target Effects of Setipiprant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Setipiprant in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).[1][2][3] By blocking this G-protein-coupled receptor, this compound prevents the action of PGD2, which is involved in allergic inflammation and has been shown to inhibit hair growth.[1][4]
Q2: What is the known selectivity profile of this compound?
Q3: What were the reported side effects in clinical trials, and could they suggest off-target effects?
A3: In clinical trials for both allergic conditions and androgenetic alopecia, this compound was generally found to be safe and well-tolerated. Most adverse events were mild and did not show a pattern significantly different from placebo. Some reported side effects in studies for allergic rhinitis and asthma included dry mouth, nausea, drowsiness, and elevation of liver enzymes. While these are generally mild, any unexpected or severe adverse events in experimental models should be investigated for potential off-target mechanisms.
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A multi-faceted approach is recommended:
-
Use a structurally unrelated antagonist: Employ another selective DP2 antagonist with a different chemical scaffold. If the observed phenotype is replicated, it is more likely to be an on-target effect.
-
Perform a rescue experiment: If the on-target pathway is known, attempt to rescue the phenotype by introducing a downstream component of the signaling cascade.
-
Knockdown or knockout of the target: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the DP2 receptor. If the phenotype disappears, it is likely on-target.
-
Dose-response analysis: Compare the concentration of this compound required to elicit the phenotype with its known binding affinity for the DP2 receptor. A significant discrepancy may suggest an off-target interaction.
Q5: Are there any known interactions of this compound with metabolic enzymes?
A5: In vitro studies have suggested that this compound may mildly induce the drug-metabolizing enzyme CYP3A4. However, this interaction was not considered to be clinically relevant. Researchers should consider this potential for induction when co-administering this compound with other compounds metabolized by CYP3A4 in experimental models.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experimentation with this compound, with a focus on identifying potential off-target effects.
| Issue | Possible Cause | Recommended Action |
| 1. Unexpected Phenotype Observed in Cell-Based Assays | The observed effect may be due to an interaction with an unknown off-target protein. | A. Validate with a Different DP2 Antagonist: Use a structurally distinct DP2 antagonist to see if the phenotype is reproduced.B. Perform Target Engagement Assay: Use a technique like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with the DP2 receptor at the effective concentrations.C. Counter-Screening: Test this compound in a cell line that does not express the DP2 receptor. If the phenotype persists, it is likely an off-target effect. |
| 2. Toxicity Observed at or Near Efficacious Concentrations | The toxicity could be a result of either on-target or off-target activity. | A. On-Target vs. Off-Target Toxicity: Modulate the expression of the DP2 receptor (e.g., via siRNA). If toxicity is reduced, it suggests an on-target effect. If toxicity remains, it is likely off-target.B. Screen Against Toxicity Panels: Test this compound against a panel of known toxicity-related targets, such as hERG channels or common cytochrome P450 enzymes. |
| 3. Inconsistent Results Across Different Cell Lines or Tissues | The expression levels of the primary target or potential off-targets may vary between different experimental models. | A. Quantify Target Expression: Perform qPCR or Western blotting to confirm and quantify the expression of the DP2 receptor in all models being used.B. Proteomic Profiling: Consider proteomic analysis to identify any differentially expressed proteins that could be potential off-targets. |
| 4. Discrepancy Between Binding Affinity and Functional Potency | The functional response may be influenced by downstream signaling events or interactions with other proteins that are not accounted for in a simple binding assay. | A. Analyze Downstream Signaling: Investigate the signaling pathway downstream of the DP2 receptor to ensure the functional assay is appropriately measuring the target-related activity.B. In Silico Profiling: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound. This can provide a list of candidates for further experimental validation. |
Data Presentation
The following tables provide a template for how to structure and present quantitative data when investigating the selectivity of this compound.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Target Class | Assay Type | K_i (nM) |
| DP2 (CRTH2) | GPCR (Prostanoid) | Radioligand Binding | 6 |
| DP1 | GPCR (Prostanoid) | Radioligand Binding | >10,000 |
| EP1 | GPCR (Prostanoid) | Radioligand Binding | >10,000 |
| EP3 | GPCR (Prostanoid) | Radioligand Binding | >8,000 |
| TP (Thromboxane) | GPCR (Prostanoid) | Radioligand Binding | >10,000 |
| hERG | Ion Channel | Electrophysiology | >20,000 |
| 5-HT2A | GPCR (Amine) | Radioligand Binding | >5,000 |
| M1 | GPCR (Muscarinic) | Radioligand Binding | >10,000 |
Note: Data is hypothetical and for illustrative purposes only.
Table 2: Summary of Troubleshooting Approaches
| Observation | Primary Question | Key Experiment | Interpretation |
| Unexpected Phenotype | Is the effect on-target? | Use of structurally different DP2 antagonist. | Phenotype reproduced -> Likely on-target.Phenotype not reproduced -> Likely off-target. |
| Cellular Toxicity | Is the toxicity mediated by the primary target? | Target knockdown (siRNA) in a toxicity assay. | Toxicity reduced -> Likely on-target.Toxicity persists -> Likely off-target. |
| Inconsistent Results | Do the models differ in target expression? | qPCR or Western blot for DP2 receptor expression. | Correlate expression levels with experimental outcomes. |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity of this compound to a panel of selected receptors.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand specific for the target receptor.
-
This compound at a range of concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either vehicle, a known inhibitor (for positive control), or this compound at various concentrations.
-
Incubate the plate to allow binding to reach equilibrium.
-
Transfer the contents to a filter plate and wash to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound by fitting the data to a dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the engagement of this compound with its target protein (DP2 receptor) in intact cells.
-
Materials:
-
Cultured cells expressing the DP2 receptor.
-
This compound.
-
Lysis buffer.
-
Instrumentation for Western blotting or ELISA.
-
-
Methodology:
-
Treat cultured cells with either vehicle or a specified concentration of this compound and incubate.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cool the tubes and lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble DP2 receptor at each temperature using Western blotting or ELISA.
-
The binding of this compound is expected to stabilize the DP2 receptor, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for off-target identification.
Caption: Logical flowchart for troubleshooting unexpected results.
References
Mitigating vehicle effects in topical Setipiprant research studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical formulations of Setipiprant. The following information is designed to help mitigate common vehicle-related effects encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when selecting a vehicle for topical this compound?
A1: The primary challenges in selecting an appropriate vehicle for topical this compound include ensuring the drug's solubility and stability, enhancing its penetration through the stratum corneum to reach the hair follicles, and minimizing skin irritation.[1][2][3] this compound is a poorly water-soluble drug, which makes formulation a significant hurdle.[4][5] The vehicle must effectively solubilize this compound without compromising its chemical integrity or causing adverse skin reactions. Furthermore, the formulation's viscosity and drying time are critical for user compliance and ensuring the drug remains at the site of application long enough to be absorbed.
Q2: How can the vehicle composition impact the efficacy of topical this compound?
A2: The vehicle composition is a critical determinant of topical this compound's efficacy. The choice and ratio of solvents, such as ethanol and propylene glycol, can significantly influence the drug's penetration into the skin. For instance, a higher concentration of ethanol may increase the penetration of some drugs. Additionally, the inclusion of penetration enhancers can facilitate the transport of this compound across the skin barrier to the hair follicles. The vehicle also affects the physical properties of the formulation, such as viscosity and spreadability, which in turn influence the uniformity of the applied dose and patient adherence to the treatment regimen.
Q3: What are the common signs of vehicle-induced skin irritation on the scalp?
A3: Common signs of vehicle-induced skin irritation on the scalp include redness, itching, dryness, scaling, and a burning sensation at the application site. These reactions can be caused by certain excipients in the vehicle, such as high concentrations of alcohol or propylene glycol. It is crucial to distinguish between irritation caused by the vehicle and an allergic reaction to this compound itself. This is typically achieved by conducting patch testing with the vehicle alone.
Q4: How can I determine if poor clinical results are due to the vehicle rather than the this compound itself?
A4: To determine if suboptimal results are due to the vehicle, a systematic approach is necessary. First, review the formulation for potential issues such as drug precipitation, which would indicate a solubility or stability problem. Next, conduct in vitro permeation tests (IVPT) using Franz diffusion cells with both human or animal skin to quantify the amount of this compound penetrating the skin from your vehicle. Comparing these results with data from a different, well-characterized vehicle can provide insights into your formulation's delivery efficiency. A vehicle-controlled arm in your clinical study is essential to differentiate the effects of the vehicle from the active ingredient. If the vehicle-only group shows unexpected biological effects or if the this compound formulation fails to show a significant difference from the vehicle, it may point to a vehicle-related issue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| White residue or crystals on the scalp after application. | The vehicle is evaporating too quickly, causing this compound to precipitate out of the solution before it can be absorbed. This is common with high concentrations of volatile solvents like ethanol. | - Decrease the concentration of the volatile solvent (e.g., ethanol).- Increase the concentration of a less volatile co-solvent (e.g., propylene glycol) to keep the drug in solution longer.- Consider adding a film-forming agent to the vehicle to hold the drug on the skin. |
| The formulation is too runny and does not stay on the application site. | The viscosity of the vehicle is too low. | - Add a thickening agent or gelling agent (e.g., carbomers, hydroxypropyl cellulose) to increase the viscosity.- Adjust the ratio of solvents; for example, increasing the propylene glycol content relative to ethanol can increase viscosity. |
| Patients report significant itching and redness after application. | The vehicle may contain irritants. High concentrations of ethanol or propylene glycol are common culprits. | - Reduce the concentration of the potential irritant.- Conduct a patch test with the vehicle alone to confirm it is the source of irritation.- Consider alternative, less irritating solvents or co-solvents.- Incorporate soothing agents like aloe vera or chamomile extract into the vehicle, ensuring they do not interfere with this compound's stability or penetration. |
| Inconsistent hair growth results across study participants. | The vehicle may not be delivering a consistent dose of this compound due to poor formulation stability (e.g., phase separation) or improper application technique. | - Evaluate the physical and chemical stability of the formulation over time and under different storage conditions.- Ensure the formulation is homogenous before each application.- Provide clear instructions and training to participants on how to apply the formulation evenly to the target area. |
| Low levels of this compound detected in skin permeation studies. | The vehicle is not effectively enhancing the penetration of this compound through the stratum corneum. | - Optimize the ratio of co-solvents (e.g., ethanol to propylene glycol) to improve drug partitioning into the skin.- Incorporate a chemical penetration enhancer into the vehicle (e.g., oleic acid, terpenes).- Consider novel drug delivery systems like nanoemulsions or liposomes to improve follicular targeting. |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
Objective: To quantify the percutaneous absorption of this compound from different topical vehicle formulations.
Methodology:
-
Skin Preparation: Obtain full-thickness human or porcine skin. Remove subcutaneous fat and hair. Cut the skin into sections to fit the Franz diffusion cells.
-
Franz Cell Setup: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment. Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions).
-
Formulation Application: Apply a precise amount of the topical this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor solution. Replace the collected volume with fresh receptor solution.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Calculation: Calculate the cumulative amount of this compound that has permeated the skin over time and determine the steady-state flux.
Protocol 2: Vehicle-Controlled Study for Scalp Irritation
Objective: To assess the potential of a topical vehicle to cause skin irritation on the scalp.
Methodology:
-
Subject Recruitment: Recruit healthy volunteers with no known skin allergies or scalp conditions.
-
Patch Testing: Apply a small amount of the vehicle (without this compound) and a negative control (e.g., saline) to separate, marked areas on the subjects' forearms or upper backs using occlusive patches.
-
Application on Scalp: In a separate cohort, apply the vehicle to a designated area on the scalp daily for a predetermined period (e.g., one week).
-
Evaluation: Assess the application sites at regular intervals (e.g., 24, 48, and 72 hours for patch tests; daily for scalp application) for signs of irritation, including erythema (redness) and edema (swelling), using a standardized scoring system (e.g., a 0-4 scale).
-
Data Analysis: Compare the irritation scores for the vehicle with the negative control. A significantly higher score for the vehicle indicates irritation potential.
Visualizations
Caption: this compound's mechanism of action in androgenetic alopecia.
Caption: A logical workflow for troubleshooting vehicle effects.
References
- 1. univarsolutions.com [univarsolutions.com]
- 2. Innovative Strategies for Hair Regrowth and Skin Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs [mdpi.com]
- 4. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 5. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Technical Support Center for Setipiprant Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges encountered when translating the in vitro efficacy of setipiprant to in vivo models for hair growth.
Troubleshooting Guides
Problem 1: Promising In Vitro Inhibition of PGD2 Pathway Not Replicated in In Vivo Hair Growth Studies
Symptoms:
-
Significant inhibition of Prostaglandin D2 (PGD2) activity in cell-based assays (e.g., eosinophil shape change, calcium mobilization).
-
Reversal of PGD2-induced growth inhibition in cultured human hair follicles.
-
Lack of statistically significant hair growth in animal models or human clinical trials compared to placebo.[1][2][3]
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting/Validation Step |
| Inadequate Drug Concentration at the Target Site (Hair Follicle) | Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: - Verify Scalp Tissue Concentration: Measure this compound levels directly in scalp biopsies to confirm that the concentration is sufficient to antagonize the CRTH2 receptor.[1] - Dose Escalation Studies: Consider designing studies with higher doses of this compound, as the lack of efficacy in the Phase 2a trial could be due to suboptimal dosing.[1] |
| Complex Microenvironment of the Hair Follicle | Beyond PGD2: - Investigate Inflammatory Milieu: Androgenetic alopecia (AGA) involves a complex interplay of inflammatory and immune cells. The in vitro model may not fully recapitulate this microenvironment. Analyze scalp biopsies for other inflammatory markers. - Consider Other Prostaglandins: The balance between different prostaglandins (e.g., PGE2, PGF2α) is crucial for hair growth. An imbalance not addressed by this compound alone could be a factor. |
| Differences Between In Vitro and In Vivo Models | Model Limitations: - In Vitro Simplification: Cultured hair follicles lack the systemic influences and complex cellular interactions present in vivo. - Animal Model Relevance: While useful, animal models of AGA may not perfectly mimic the human condition. |
| Formulation and Delivery Issues (for topical application) | Suboptimal Penetration: - Formulation Analysis: For topical formulations, assess the vehicle's ability to deliver this compound to the hair follicle. Factors like solubility, particle size, and skin permeability are critical. - Permeation Studies: Conduct in vitro permeation tests using human skin models to quantify drug delivery. |
Frequently Asked Questions (FAQs)
Q1: What is the established in vitro efficacy of this compound?
This compound is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2 (DP2), also known as CRTH2 or GPR44. In vitro studies have demonstrated its ability to block the activity of PGD2, a prostaglandin implicated in inhibiting hair growth. Specifically, this compound has been shown to inhibit PGD2-induced eosinophil activation.
Q2: What were the key findings of the human clinical trials for this compound in androgenetic alopecia (AGA)?
A Phase 2a randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of oral this compound (1000 mg twice daily) in men with AGA over 24 weeks. The study concluded that while this compound was safe and well-tolerated, it did not demonstrate a statistically significant improvement in hair growth compared to the placebo.
Q3: Why might the in vitro efficacy of this compound not translate to a clinical benefit in AGA?
Several factors could contribute to this translational challenge:
-
Pharmacokinetics and Bioavailability: Achieving and maintaining a sufficient concentration of this compound at the hair follicles in the scalp is crucial. While the oral bioavailability of this compound has been studied, the specific concentration in the scalp microenvironment may not have reached the therapeutic threshold needed to counteract the effects of PGD2.
-
Complexity of AGA Pathophysiology: Androgenetic alopecia is a multifactorial condition involving genetics, androgens, and inflammation. While PGD2 is a significant factor, it is part of a larger, complex inflammatory and cellular microenvironment in the scalp. Targeting only the PGD2/CRTH2 pathway may not be sufficient to overcome the other pathological processes at play.
-
Model System Limitations: In vitro models, such as cultured hair follicles, are simplified systems that lack the complex interplay of immune cells, blood supply, and systemic factors present in a living organism. Animal models, while more complex, may not fully replicate the specific pathophysiology of human AGA.
Q4: What are the next steps in research to overcome these translational challenges?
-
Dose-Ranging Studies: Investigating higher doses of this compound could determine if a therapeutic window was missed in previous trials.
-
Topical Formulations: Developing a topical formulation of this compound could potentially deliver a higher concentration of the drug directly to the hair follicles, bypassing systemic metabolism and reducing potential side effects.
-
Combination Therapies: Exploring the synergistic effects of this compound with other approved hair loss treatments, such as finasteride or minoxidil, could target different pathways involved in AGA.
-
Improved In Vitro and In Vivo Models: Developing more sophisticated in vitro models that better mimic the hair follicle microenvironment and utilizing more predictive animal models could improve the translation of preclinical findings.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Target | Metric | This compound Potency | Reference |
| Receptor Binding Assay | CRTH2 (DP2) Receptor | Dissociation Constant (Kd) | 6 nM | |
| Eosinophil Shape Change Assay | PGD2-induced cellular response | Inhibition | Demonstrated to block eosinophil activation | |
| Cultured Human Hair Follicle Growth | PGD2-induced growth inhibition | Reversal of Inhibition | Specific quantitative data on the reversal of hair growth inhibition by this compound is not readily available in the public domain. |
Table 2: Summary of Phase 2a Clinical Trial Results for this compound in Androgenetic Alopecia
| Treatment Group | Number of Participants (Modified Intent-to-Treat) | Mean Change from Baseline in Target Area Hair Count (TAHC) at Week 24 (hairs/cm²) | Standard Deviation of TAHC Change |
| Placebo | 70 | 7.0 | Not explicitly stated in the primary publication |
| This compound (1000 mg BID) | 78 | 6.7 | Not explicitly stated in the primary publication, but noted to be high |
| Finasteride (1 mg QD) | 11 | 33.9 | Not explicitly stated in the primary publication |
| Data from the Phase 2a clinical trial (NCT02781311) |
Experimental Protocols
Protocol 1: In Vitro Human Hair Follicle Organ Culture
This protocol is a generalized method for assessing the effect of compounds on hair follicle growth ex vivo.
1. Hair Follicle Isolation:
- Obtain human scalp skin samples from cosmetic surgery (e.g., facelifts).
- Under a dissecting microscope, micro-dissect individual anagen hair follicles from the subcutaneous fat.
2. Culture Conditions:
- Place individual hair follicles in 24-well plates containing Williams' E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics/antimycotics.
- Incubate at 37°C in a 5% CO₂ atmosphere.
3. Treatment:
- Add PGD2 to the culture medium to induce growth inhibition.
- In treatment wells, add varying concentrations of this compound alongside PGD2.
- Include a vehicle control and a PGD2-only control.
4. Analysis:
- Measure the length of the hair shaft daily using a calibrated microscope.
- At the end of the culture period (typically 7-10 days), follicles can be fixed, sectioned, and stained (e.g., with H&E) for histological analysis of the hair bulb and matrix cells.
Protocol 2: Eosinophil Shape Change Assay
This is a general protocol to assess the effect of CRTH2 antagonists on eosinophil activation.
1. Eosinophil Isolation:
- Isolate eosinophils from the whole blood of healthy donors using density gradient centrifugation and negative selection with magnetic beads.
2. Cell Treatment:
- Pre-incubate the isolated eosinophils with different concentrations of this compound or a vehicle control.
- Stimulate the cells with a known concentration of PGD2 or a selective CRTH2 agonist.
3. Shape Change Analysis:
- Fix the cells at various time points after stimulation.
- Analyze the change in cell morphology from a round to a polarized shape using flow cytometry (measuring forward scatter) or microscopy.
4. Quantification:
- Quantify the percentage of cells that have undergone a shape change in each treatment group.
- Calculate the IC₅₀ value for this compound's inhibition of PGD2-induced shape change.
Visualizations
Caption: PGD2 signaling pathway in hair loss and the mechanism of this compound.
Caption: Experimental workflow from in vitro discovery to in vivo testing for this compound.
References
- 1. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Negative Results: A Technical Guide for Future Setipiprant Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting the negative clinical trial results of Setipiprant for androgenetic alopecia (AGA). By offering detailed insights into the clinical trial data, experimental protocols, and potential avenues for future research, this resource aims to facilitate a deeper understanding of the challenges and opportunities in targeting the prostaglandin D2 (PGD2) pathway for hair loss.
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the Phase 2a clinical trial for this compound in treating androgenetic alopecia?
A1: The Phase 2a clinical trial (NCT02781311) did not meet its co-primary efficacy endpoints.[1][2][3][4] Oral administration of this compound (1000 mg twice daily) did not demonstrate a statistically significant improvement in hair growth compared to placebo in men with AGA.[1]
Q2: What were the specific efficacy endpoints used in the trial?
A2: The co-primary efficacy endpoints were the change from baseline in Target Area Hair Count (TAHC) and the Subject Self-Assessment (SSA) of hair growth at week 24.
Q3: Was this compound completely ineffective?
A3: While the trial did not show a statistically significant difference between this compound and placebo, it is important to note that both groups, including the finasteride arm, showed a slight increase in Target Area Hair Count (TAHC) from baseline. However, the effect of this compound was not superior to placebo.
Q4: Were there any safety concerns with this compound in this trial?
A4: this compound was found to be safe and well-tolerated in the Phase 2a trial. The incidence of treatment-related adverse events was higher in the this compound group compared to placebo but were all considered mild or moderate in severity. No treatment-emergent serious adverse events were reported for this compound.
Q5: Why was this compound investigated for hair loss in the first place?
A5: Research indicated that prostaglandin D2 (PGD2) levels are elevated in the bald scalp of men with AGA and that PGD2 can inhibit hair growth. This compound is a selective antagonist of the PGD2 receptor 2 (DP2), also known as CRTH2, and was therefore hypothesized to counteract the inhibitory effects of PGD2 on hair follicles.
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 2a clinical trial of this compound for androgenetic alopecia in males.
Table 1: Study Population and Disposition
| Placebo | This compound (1000 mg BID) | Finasteride (1 mg QD) | |
| Randomized Subjects (N) | 74 | 83 | 12 |
| Completed Week 24 | 70 | 78 | 11 |
| Did Not Complete Trial | 26 | 26 | 4 |
Source:
Table 2: Co-Primary Efficacy Endpoint Results at Week 24
| Efficacy Endpoint | Placebo | This compound (1000 mg BID) | Finasteride (1 mg QD) |
| Mean Change from Baseline in TAHC (hairs/cm²) | 7.0 | 6.7 | 33.9 |
| Subject Self-Assessment (SSA) Score (7-point scale) | No significant improvement | No significant improvement | Numerically greater improvement |
TAHC data sourced from. SSA results are qualitative descriptions from the study report. The finasteride arm data was not subject to statistical analysis in the primary comparison.
Experimental Protocols
A summary of the key experimental methodologies employed in the Phase 2a clinical trial (NCT02781311) is provided below.
Study Design:
A multicenter, randomized, double-blind, placebo-controlled Phase 2a trial conducted in males aged 18 to 49 years with a diagnosis of androgenetic alopecia. Participants were randomized to receive either this compound 1000 mg twice daily, a matching placebo, or finasteride 1 mg once daily for 24 weeks.
Inclusion Criteria:
-
Male participants aged 18 to 49 years.
-
Diagnosis of androgenetic alopecia.
-
Agreement to maintain their current hair care regimen and avoid other hair growth treatments during the study.
Exclusion Criteria:
-
History of hair loss due to reasons other than AGA.
-
Presence of scarring alopecia or any other scalp condition.
-
Use of products that could affect hair growth within 6 months of the study.
Endpoint Measurement:
-
Target Area Hair Count (TAHC): Terminal hairs (≥30 µm in width) were counted in a 1 cm² circular target area on the scalp using macrophotography digital images. A semi-permanent microdot tattoo was used to ensure the same area was assessed at each visit.
-
Subject Self-Assessment (SSA): Participants assessed the change in their scalp hair growth using a 7-point ordinal scale (-3 = Greatly decreased to +3 = Greatly increased) by comparing standardized global photographs of their scalp from the screening visit and the current visit, presented in a blinded and randomized manner.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and study design, the following diagrams are provided.
Caption: this compound's mechanism of action in the PGD2 signaling pathway.
Caption: Experimental workflow of the this compound Phase 2a clinical trial.
Troubleshooting Guide for Future DP2 Antagonist Research
Interpreting the negative results of the this compound trial is crucial for designing future studies targeting the PGD2 pathway. This guide addresses potential experimental challenges and offers considerations for future research.
Caption: Troubleshooting logic for negative DP2 antagonist clinical trial results.
Potential Reasons for Negative Trial Outcome and Future Considerations:
-
Inadequate Local Drug Concentration:
-
Issue: Oral administration of this compound may not have achieved sufficient concentrations in the scalp tissue to effectively block the DP2 receptors on hair follicles.
-
Troubleshooting: Future studies could explore topical formulations of DP2 antagonists to deliver the drug directly to the target site. Dose-escalation studies with oral formulations could also be considered, with careful monitoring of safety.
-
-
Patient Heterogeneity:
-
Issue: The role of the PGD2/DP2 pathway in hair loss may vary significantly among individuals with AGA. The trial population may not have been enriched for patients in whom this pathway is the predominant driver of their condition.
-
Troubleshooting: Future trials should consider stratifying patients based on biomarkers such as scalp PGD2 levels or genetic markers related to prostaglandin metabolism. This could help identify a sub-population of responders.
-
-
Complexity of Hair Loss Pathophysiology:
-
Issue: Androgenetic alopecia is a multifactorial condition. While the PGD2 pathway is implicated, other signaling pathways (e.g., androgen receptor signaling) may play a more dominant role or compensatory mechanisms may be activated when the DP2 receptor is blocked.
-
Troubleshooting: Combination therapies that target multiple pathways simultaneously could be explored. For example, combining a DP2 antagonist with an established treatment like finasteride could be a viable strategy.
-
-
Choice of Clinical Endpoints:
-
Issue: Target Area Hair Count (TAHC) is a standard endpoint, but it may not be sensitive enough to detect subtle, yet clinically meaningful, effects on hair follicle health, such as a reduction in miniaturization or an increase in hair shaft diameter.
-
Troubleshooting: Future studies could incorporate more sensitive endpoints, such as phototrichograms to assess hair follicle cycling and miniaturization, or scalp biopsies to measure inflammatory markers and changes in hair follicle morphology.
-
References
- 1. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Setipiprant and Fevipiprant as CRTH2 Antagonists
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Setipiprant and Fevipiprant are orally available small-molecule antagonists targeting the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 (PGD2) receptor 2.[1][2] The interaction of PGD2 with the CRTH2 receptor is a key step in the inflammatory cascade associated with allergic diseases, most notably asthma. This interaction promotes the recruitment and activation of eosinophils, basophils, and T helper 2 (Th2) cells.[3] By blocking this receptor, this compound and Fevipiprant aim to mitigate the inflammatory response. This guide offers a detailed comparative analysis of these two CRTH2 antagonists, focusing on their pharmacological profiles, clinical trial outcomes, and the experimental methodologies employed in their evaluation.
Mechanism of Action: CRTH2 Antagonism
Both this compound and Fevipiprant function as selective antagonists of the CRTH2 receptor.[1][2] This G-protein coupled receptor is the primary target for PGD2, a key mediator released by mast cells during an allergic response. By competitively and reversibly binding to the CRTH2 receptor, these antagonists prevent its activation by PGD2. This blockade inhibits downstream signaling pathways that are crucial for the chemotaxis and activation of inflammatory cells, thereby aiming to reduce the severity of the allergic inflammatory response.
CRTH2 Signaling Pathway
The diagram below illustrates the CRTH2 signaling cascade and highlights the mechanism of action of this compound and Fevipiprant.
Caption: CRTH2 signaling pathway and antagonist intervention.
Comparative Data
Pharmacological Properties
| Property | This compound | Fevipiprant |
| Target | CRTH2 (DP2) Receptor | CRTH2 (DP2) Receptor |
| Binding Affinity (Kd) | Not explicitly stated in the provided results. | 1.1 nM |
| Potency (IC50) | Not explicitly stated in the provided results. | 0.44 nM (in a whole-blood eosinophil shape change assay) |
Pharmacokinetics
| Parameter | This compound | Fevipiprant |
| Route of Administration | Oral | Oral |
| Time to Peak Plasma Concentration (Tmax) | 1.8–4 hours | 1–3 hours |
| Elimination Half-life (t1/2) | Approximately 11 hours | Approximately 20 hours |
| Bioavailability | Orally bioavailable in humans, with 44% in rats and 55% in dogs. | Good systemic exposure following oral dosing. |
| Metabolism | Mildly induces CYP3A4 in vitro, though this interaction is not considered clinically relevant. | Primarily through glucuronidation to an inactive acyl-glucuronide metabolite. |
| Excretion | Not explicitly detailed in the provided results. | Partially through renal excretion (≤30% of the dose) and possibly biliary excretion. |
Clinical Efficacy in Asthma
| Study | Drug | Dose | Key Efficacy Findings |
| Diamant et al. | This compound | 1000 mg twice daily | Reduced the allergen-induced late asthmatic response (LAR) by an average of 25.6% and protected against allergen-induced airway hyperresponsiveness. |
| Gonem et al. | Fevipiprant | 225 mg twice daily | The geometric mean sputum eosinophil percentage decreased from 5.4% to 1.1% in the fevipiprant group, compared to a decrease from 4.6% to 3.9% in the placebo group. |
| ZEAL-1 and ZEAL-2 (Phase III) | Fevipiprant | 150 mg once daily | Did not demonstrate a statistically significant improvement in the primary endpoint of pre-dose FEV1 at week 12 compared to placebo. |
| LUSTER-1 and LUSTER-2 (Phase III) | Fevipiprant | 150 mg and 450 mg once daily | Did not meet the primary endpoint of a clinically relevant reduction in the rate of moderate-to-severe asthma exacerbations compared to placebo. |
Safety and Tolerability
| Drug | Key Safety and Tolerability Findings | | :--- | :--- | :--- | | This compound | Generally well-tolerated in clinical trials for asthma and allergic rhinitis, with no severe adverse effects identified that differed from placebo. In a phase 2a trial for androgenetic alopecia, treatment-related adverse events were mild or moderate and occurred in 25.9% of subjects on this compound versus 12.3% on placebo. | | Fevipiprant | Well-tolerated in Phase 1 studies in healthy volunteers, with an adverse event profile similar to placebo. Long-term safety studies in asthma patients (SPIRIT trial) showed a safety profile similar to placebo. The Phase III LUSTER trials reported no new safety or tolerability concerns. |
Experimental Protocols
Radioligand Binding Assay for CRTH2
This assay is fundamental in determining the binding affinity of a compound to the CRTH2 receptor.
-
Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express the human CRTH2 receptor.
-
Cells are harvested, and the cell pellet is resuspended in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors).
-
The cell lysate is homogenized and then subjected to centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.
-
-
Binding Assay Protocol:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled CRTH2 ligand, such as [3H]-PGD2, is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled test compound (this compound or Fevipiprant) are added to compete for binding to the receptor.
-
The reaction is incubated to reach equilibrium (e.g., 60 minutes at 30°C).
-
The bound and free radioligand are separated by vacuum filtration through a glass fiber filter, which traps the membranes.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50.
-
Eosinophil Shape Change Assay
This functional assay measures the potency of a CRTH2 antagonist in inhibiting a biological response mediated by the receptor.
-
Eosinophil Isolation:
-
Eosinophils are isolated from human peripheral blood, often using density gradient centrifugation.
-
-
Shape Change Assay Protocol:
-
Isolated eosinophils are pre-incubated with various concentrations of the CRTH2 antagonist (e.g., Fevipiprant).
-
The cells are then stimulated with a CRTH2 agonist, such as PGD2, to induce a change in cell shape from spherical to a polarized, migratory morphology.
-
The change in cell shape is analyzed using flow cytometry, where changes in forward scatter can indicate alterations in cell morphology.
-
The IC50 value is determined as the concentration of the antagonist that inhibits 50% of the PGD2-induced shape change.
-
Experimental Workflow
The following diagram outlines the general workflow for the characterization of CRTH2 antagonists.
References
A Comparative Analysis of Setipiprant and Finasteride for Androgenetic Alopecia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of setipiprant, an investigational drug, against the established positive control, finasteride, for the treatment of androgenetic alopecia (AGA). The information presented herein is a synthesis of data from clinical trials and scientific literature, intended to inform research and development efforts in the field of hair loss treatment.
Executive Summary
This compound, a selective prostaglandin D2 (PGD2) receptor antagonist, has been investigated as a novel mechanism for treating AGA. However, a key Phase 2a clinical trial (NCT02781311) failed to demonstrate its efficacy in promoting hair growth compared to placebo.[1] In the same study, a small, non-statistically powered arm of participants receiving finasteride, a 5-alpha reductase inhibitor, showed numerical improvements in hair count, consistent with its well-established efficacy.[1][2] This guide will delve into the available data, experimental methodologies, and underlying signaling pathways of both compounds.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from clinical trials to facilitate a direct comparison between this compound and finasteride.
Table 1: Efficacy Comparison - Change in Target Area Hair Count (TAHC)
| Treatment Group | Mean Change from Baseline (hairs/cm²) | Study Duration | Clinical Trial Identifier |
| This compound (1000 mg BID) | +6.7 | 24 Weeks | NCT02781311[1] |
| Finasteride (1 mg QD) | +33.9 | 24 Weeks | NCT02781311[1] |
| Placebo | +7.0 | 24 Weeks | NCT02781311 |
| Finasteride (1 mg QD) | +107 (vs. placebo) | 1 Year | Finasteride Male Pattern Hair Loss Study Group |
| Finasteride (1 mg QD) | +138 (vs. placebo) | 2 Years | Finasteride Male Pattern Hair Loss Study Group |
Note: In the NCT02781311 trial, the finasteride arm was small and the comparison with this compound was not a primary, statistically powered endpoint.
Table 2: Safety and Tolerability Comparison
| Adverse Event Profile | This compound (1000 mg BID) | Finasteride (1 mg QD) | Placebo |
| NCT02781311 | |||
| Treatment-Related Adverse Events | 25.9% | 25.0% | 12.3% |
| Most Common Adverse Events | Dry skin, erythema, headache | Decreased libido, erectile dysfunction | Headache, upper respiratory tract infection |
| Large-Scale Finasteride Trials | |||
| Drug-Related Sexual Adverse Events | N/A | 3.8% | 2.1% |
| Discontinuation due to Drug-Related Sexual AEs | N/A | 1.4% | 0.9% |
Experimental Protocols
Phase 2a Study of this compound (NCT02781311)
This multicenter, randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of oral this compound in males with AGA.
-
Participants: Males aged 18 to 49 years with a diagnosis of androgenetic alopecia. Key exclusion criteria included other forms of hair loss, scalp conditions, and the use of hair growth products within the preceding six months.
-
Intervention: Participants were randomized to receive either this compound 1000 mg twice daily, finasteride 1 mg once daily, or a placebo for 24 weeks.
-
Primary Efficacy Endpoints:
-
Target Area Hair Count (TAHC): This was determined by analyzing digital images of a 1 cm² circular area on the scalp at the anterior leading edge of the vertex thinning area. A semi-permanent microdot tattoo ensured consistent placement for imaging at each visit.
-
Subject Self-Assessment (SSA): Participants evaluated their hair growth using a standardized questionnaire with a 7-point scale.
-
-
Secondary Efficacy Endpoint:
-
Investigator Global Assessment (IGA): Clinicians assessed hair growth using a standardized 7-point scale based on global photographs of the scalp.
-
Pivotal Finasteride Clinical Trials
The efficacy of finasteride for AGA has been established in several large-scale, long-term clinical trials.
-
Participants: Men aged 18 to 41 with mild to moderate androgenetic alopecia.
-
Intervention: Participants were randomized to receive either finasteride 1 mg daily or a placebo.
-
Efficacy Assessments:
-
Hair Count: Scalp hair counts were conducted in a 1-inch diameter circular area (5.1 cm²) of the balding vertex.
-
Patient Self-Assessment: Participants completed questionnaires to assess their perception of hair loss, hair growth, and appearance.
-
Investigator Assessment: Clinicians evaluated changes in hair growth.
-
Assessment of Photographs: An expert panel reviewed global photographs of the scalp to assess changes in hair growth.
-
Signaling Pathways and Mechanisms of Action
This compound: PGD2 Receptor Antagonism
This compound is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). In individuals with AGA, levels of PGD2 are elevated in the bald scalp. PGD2 is believed to inhibit hair growth by binding to the DP2 receptor on hair follicle cells, which can lead to a shortened anagen (growth) phase and hair follicle miniaturization. By blocking this receptor, this compound was hypothesized to prevent the inhibitory effects of PGD2 and thereby promote hair growth.
Figure 1: this compound's mechanism of action.
Finasteride: 5-Alpha Reductase Inhibition
Finasteride is a potent and specific inhibitor of the type II 5-alpha reductase enzyme. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a key androgen implicated in the pathogenesis of AGA. DHT binds to androgen receptors in susceptible hair follicles, leading to a shortening of the anagen phase and progressive follicular miniaturization. By inhibiting 5-alpha reductase, finasteride significantly reduces scalp and serum DHT levels, thereby mitigating its effects on hair follicles.
References
Reproducibility of Preclinical Data on Setipiprant for Hair Growth: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Setipiprant, a selective antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2 or GPR44), has been a subject of interest for the treatment of androgenetic alopecia (AGA). The scientific rationale for its use stems from the discovery that prostaglandin D2 (PGD2) is elevated in the bald scalp of men with AGA and acts as an inhibitor of hair growth.[1][2][3] This guide provides a comprehensive comparison of the preclinical data supporting the mechanism of action of this compound with available data for established hair loss treatments, Minoxidil and Finasteride. Due to the limited availability of public preclinical efficacy data for this compound itself, this guide focuses on the foundational preclinical evidence of its target pathway.
Mechanism of Action: The Prostaglandin D2 Pathway in Hair Loss
Preclinical research has elucidated the critical role of the PGD2-GPR44 signaling pathway in hair growth inhibition. In both human and animal models, PGD2 and its derivatives have been shown to suppress hair growth.[2][4] this compound is designed to counteract this effect by blocking the GPR44 receptor.
Comparative Preclinical Data
While direct, publicly available preclinical studies demonstrating the hair growth-promoting efficacy of this compound with quantitative data are scarce, the foundational study by Garza et al. (2012) provides crucial insights into its mechanism of action. This data is compared below with preclinical data from established treatments.
Table 1: In Vitro/Ex Vivo Hair Follicle Growth Inhibition by PGD2 (Target of this compound)
| Species | Model | Treatment | Concentration | Outcome | Quantitative Result | Reference |
| Human | Hair Follicle Explant Culture | PGD2 | 1 µM | Inhibition of hair growth | Hair length significantly shortened | |
| Mouse | Hair Follicle Explant Culture | PGD2 | 1 µM | Inhibition of hair growth | Hair length significantly shortened |
Table 2: Preclinical Efficacy of Finasteride in an Animal Model
| Species | Model | Treatment | Dosage | Duration | Outcome | Quantitative Result | Reference |
| Stumptail Macaque (Macaca arctoides) | Androgenetic Alopecia Model | Oral Finasteride | 1 mg/kg/day | 6 months | Increased hair weight and follicle length | Statistically significant increase in mean hair weight and mean follicle length compared to control |
Table 3: Quantitative Assessment of Minoxidil in a Clinical Setting (Preclinical proxy)
| Species | Model | Treatment | Concentration | Duration | Outcome | Quantitative Result | Reference |
| Human (female) | Androgenetic Alopecia | Topical Minoxidil | 2% | 32 weeks | Increased hair weight and number | Average total hair weight increased by 42.5% (vs. 1.9% for placebo); Average hair number increased by 29.9% (vs. -2.6% for placebo) |
Experimental Protocols
Prostaglandin D2 on Hair Follicle Explant Culture (Garza et al., 2012)
-
Model: Human and mouse hair follicles were isolated and cultured.
-
Treatment: Follicles were treated with Prostaglandin D2 (PGD2) at a concentration of 1 µM.
-
Assay: Hair shaft elongation was measured over a period of 7 days.
-
Outcome Measure: The length of the hair shaft was quantified to assess the inhibitory effect of PGD2.
Finasteride in Stumptail Macaques (Uno et al., 1994)
-
Model: Adult male and female stumptail macaques with androgenetic alopecia.
-
Treatment: Oral administration of Finasteride (1 mg/kg/day) or placebo.
-
Assay: Hair was clipped from a defined scalp area at baseline and regular intervals. Scalp biopsies were taken before and after the treatment period.
-
Outcome Measures: The weight of the clipped hair was measured to determine hair growth. The length of hair follicles was measured from histological sections of the scalp biopsies.
Reproducibility and Future Directions
The preclinical data from Garza et al. strongly supports the hypothesis that PGD2 is a key inhibitor of hair growth in androgenetic alopecia, providing a solid rationale for the development of PGD2 receptor antagonists like this compound. However, the lack of publicly available, peer-reviewed preclinical studies specifically detailing the dose-response, efficacy, and optimal formulation of this compound for hair growth makes a direct comparison of its reproducibility challenging.
While a Phase 2a clinical trial of oral this compound did not show a statistically significant improvement in hair growth compared to placebo, the preclinical foundation for targeting the PGD2 pathway remains a valid area of research. Future preclinical studies could explore the efficacy of topical this compound formulations, which might offer a better therapeutic window and reduce potential systemic side effects. Furthermore, direct comparative preclinical studies of this compound against Minoxidil and Finasteride in the same animal model would be invaluable for the research community.
References
- 1. KYTHERA(R) Biopharmaceuticals Submits Investigational New [globenewswire.com]
- 2. medestheticsmag.com [medestheticsmag.com]
- 3. Prostaglandin D2 inhibits hair growth and is elevated in bald scalp of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experts identify inhibitor causing male pattern baldness and target for hair-loss treatments | EurekAlert! [eurekalert.org]
A Comparative Analysis of the In Vitro Potency of Setipiprant and Other Prostaglandin D2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of Setipiprant against other notable prostaglandin D2 (PGD2) receptor antagonists. The data presented herein is curated from various scientific publications to offer a valuable resource for researchers in the fields of inflammation, immunology, and drug discovery.
Prostaglandin D2 is a key lipid mediator involved in allergic inflammation, primarily through its interaction with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the PGD2 receptor 2 (DP2). Antagonism of this receptor is a promising therapeutic strategy for allergic diseases such as asthma and allergic rhinitis. This guide focuses on the in vitro potency of this compound in comparison to other CRTH2 antagonists, providing a side-by-side look at their performance in various preclinical assays.
In Vitro Potency Comparison of PGD2 Receptor Antagonists
The following table summarizes the in vitro potency of this compound and other selected PGD2 receptor antagonists. The data, presented as IC50, Ki, or pA2 values, are derived from various in vitro assays, including radioligand binding assays, eosinophil shape change assays, and calcium mobilization assays. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | Assay Type | Potency (nM) | Reference |
| This compound | CRTH2 | Radioligand Binding (Kd) | 6 | [1] |
| CRTH2 | Eosinophil Shape Change (IC50) | 6.0 | [2] | |
| Fevipiprant | CRTH2 | Radioligand Binding (Kd) | 1.1 | [3] |
| CRTH2 | Eosinophil Shape Change (Whole Blood, IC50) | 0.44 | [3] | |
| TM30089 (CAY10471) | CRTH2 | Radioligand Binding (Ki) | 0.6 | [4] |
| CRTH2 | cAMP Production Inhibition (IC50) | 1.2 | ||
| Ramatroban | CRTH2/TP | IL-4, IL-5, IL-13 Production Inhibition (IC50) | 103, 182, 118 | |
| OC000459 (Timapiprant) | CRTH2 | Radioligand Binding (Ki, human recombinant) | 13 | |
| CRTH2 | Radioligand Binding (Ki, human native) | 4 | ||
| CRTH2 | Th2 Lymphocyte Chemotaxis (IC50) | 28 | ||
| CRTH2 | Eosinophil Shape Change (pKB) | 7.9 | ||
| AZD1981 | CRTH2 | Radioligand Binding (IC50) | 4 | |
| CRTH2 | Functional Assays (IC50) | 8.5-50 |
PGD2/CRTH2 Signaling Pathway
The binding of PGD2 to its receptor, CRTH2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various inflammatory responses. This pathway is a key target for the therapeutic intervention of allergic diseases.
Caption: Simplified PGD2/CRTH2 signaling cascade.
Experimental Protocols
The in vitro potency of PGD2 receptor antagonists is typically assessed using a panel of standardized assays. Below are the general methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand (e.g., [3H]PGD2) from the CRTH2 receptor.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
Incubation: The cell membranes are incubated with a constant concentration of [3H]PGD2 and varying concentrations of the test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay measures the ability of a compound to inhibit PGD2-induced shape change in eosinophils, a key cell type in allergic inflammation.
Caption: Workflow for an eosinophil shape change assay.
Detailed Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from fresh human peripheral blood.
-
Pre-incubation: The isolated eosinophils are pre-incubated with various concentrations of the test compound.
-
Stimulation: The cells are then stimulated with a sub-maximal concentration of PGD2 to induce a shape change from a round to a polarized morphology.
-
Fixation: The reaction is stopped by adding a fixing agent.
-
Analysis: The change in cell shape is quantified, typically by measuring the forward scatter of the cells using a flow cytometer.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits the PGD2-induced shape change by 50%, is calculated.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the PGD2-induced increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in GPCR signaling.
Caption: Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Loading: Cells expressing the CRTH2 receptor are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Incubation: The loaded cells are incubated with varying concentrations of the test compound.
-
Stimulation: PGD2 is added to the cells to stimulate the CRTH2 receptor, leading to an increase in intracellular calcium.
-
Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits the PGD2-induced calcium mobilization by 50%, is determined.
Conclusion
This guide provides a comparative overview of the in vitro potency of this compound and other PGD2 receptor antagonists. The data indicates that this compound is a potent CRTH2 antagonist. Fevipiprant and TM30089 also demonstrate high potency, in some cases appearing more potent than this compound in specific assays. However, it is crucial to consider the different assay formats and conditions when comparing these values. The detailed experimental protocols and the signaling pathway diagram provided herein offer a foundational understanding for researchers working on the development of novel CRTH2-targeted therapeutics. Further head-to-head comparative studies under standardized conditions would be invaluable for a definitive ranking of the in vitro potency of these compounds.
References
- 1. AZD1981 [openinnovation.astrazeneca.com]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism: A Comparative Cross-Validation of Setipiprant's Action in Diverse Cellular Landscapes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Setipiprant, a selective CRTH2 antagonist, with other key alternatives. Through a detailed examination of its mechanism of action across various cell lines, supported by experimental data, this document serves as a critical resource for understanding its therapeutic potential and guiding future research.
This compound is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper 2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2). Its primary mechanism of action involves blocking the binding of Prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses. This antagonism has been explored for therapeutic applications in conditions such as asthma and androgenetic alopecia. This guide delves into the in-vitro validation of this compound's mechanism and compares its performance against other notable CRTH2 antagonists: Fevipiprant, Timapiprant (OC000459), and CAY10471 (TM30089).
Comparative Analysis of CRTH2 Antagonist Potency
The potency of this compound and its alternatives has been evaluated through various in-vitro assays, primarily focusing on their ability to bind to the CRTH2 receptor and inhibit PGD2-induced cellular responses. The following tables summarize the key quantitative data from studies on these compounds.
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound | Radioligand Binding | - | Kd | 6 nM | [1] |
| Fevipiprant | Radioligand Binding | - | Ki | 1.1 nM | [2] |
| Eosinophil Shape Change | Human Whole Blood | IC50 | 0.44 nM | [2] | |
| Timapiprant (OC000459) | Radioligand Binding | Human Recombinant DP2 | Ki | 13 nM | [3] |
| Radioligand Binding | Rat Recombinant DP2 | Ki | 3 nM | [3] | |
| Radioligand Binding | Human Native DP2 (Th2 cells) | Ki | 4 nM | ||
| Chemotaxis Assay | Human Th2 Lymphocytes | IC50 | 28 nM | ||
| Cytokine Production | Human Th2 Lymphocytes | IC50 | 19 nM | ||
| Eosinophil Shape Change | Isolated Human Leukocytes | pKB | 7.9 | ||
| Eosinophil Shape Change | Human Whole Blood | pKB | 7.5 | ||
| CAY10471 (TM30089) | Radioligand Binding | - | Ki | 0.60 nM | |
| cAMP Inhibition | - | IC50 | 1.2 nM |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in-vitro assays are provided below.
CRTH2 Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of a compound for the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human CRTH2 receptor.
-
Membrane Preparation:
-
Culture HEK293-CRTH2 cells to confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed concentration of radiolabeled PGD2 (e.g., [3H]-PGD2).
-
Add varying concentrations of the test compound (e.g., this compound) or a known CRTH2 ligand for the standard curve.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with a cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Eosinophil Shape Change Assay
This functional assay measures the ability of a CRTH2 antagonist to inhibit PGD2-induced changes in eosinophil morphology, a hallmark of their activation.
-
Cell Source: Human eosinophils isolated from the peripheral blood of healthy donors or eosinophilic cell lines (e.g., HL-60 clone 15, EoL-1).
-
Eosinophil Isolation (from whole blood):
-
Use density gradient centrifugation (e.g., with Percoll) to separate granulocytes.
-
Remove contaminating red blood cells by hypotonic lysis.
-
Isolate eosinophils from other granulocytes using negative selection with immunomagnetic beads.
-
-
Assay Procedure:
-
Resuspend the purified eosinophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).
-
Pre-incubate the cells with varying concentrations of the CRTH2 antagonist (e.g., this compound) or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a sub-maximal concentration of PGD2 for a short duration (e.g., 5-10 minutes) at 37°C.
-
Fix the cells with paraformaldehyde.
-
Analyze the cell morphology using flow cytometry. The change in cell shape is detected as an increase in the forward scatter (FSC) of the light.
-
-
Data Analysis:
-
Quantify the percentage of cells that have undergone a shape change.
-
Plot the percentage of inhibition of shape change against the logarithm of the antagonist concentration.
-
Determine the IC50 value.
-
Chemotaxis Assay (Th2 Cells)
This assay assesses the ability of a CRTH2 antagonist to block the migration of Th2 cells towards a PGD2 gradient.
-
Cell Source: Human Th2 cells, either primary cells isolated from peripheral blood and polarized in vitro, or a Th2 cell line.
-
Assay Setup (using Transwell plates):
-
Place Transwell inserts with a porous membrane (e.g., 5 µm pore size) into the wells of a 24-well plate.
-
Add a solution containing PGD2 (chemoattractant) to the lower chamber of the wells.
-
In the upper chamber (the Transwell insert), add the Th2 cell suspension that has been pre-incubated with varying concentrations of the CRTH2 antagonist or vehicle control.
-
Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for cell migration.
-
-
Quantification of Migration:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
The cross-validation of this compound's mechanism of action, in conjunction with a comparative analysis against other CRTH2 antagonists, underscores its position as a potent and selective inhibitor of the PGD2-CRTH2 pathway. The provided data and protocols offer a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of CRTH2 antagonism in various disease contexts. Future studies employing standardized protocols across a broader range of cell lines will be invaluable for a more definitive comparative assessment and for advancing the development of next-generation CRTH2-targeted therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Value of Setipiprant in Animal Models for Androgenetic Alopecia: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the translational value of animal model studies concerning Setipiprant, a selective prostaglandin D2 (PGD2) receptor antagonist, for the treatment of androgenetic alopecia (AGA). A critical finding of this assessment is the conspicuous absence of publicly available preclinical animal studies that demonstrate the efficacy of this compound for hair growth. This lack of data stands in contrast to the extensive preclinical evidence available for established treatments like minoxidil and finasteride.
This compound: From a Promising Hypothesis to a Negative Clinical Outcome
This compound operates by blocking the GPR44 (also known as CRTH2) receptor, which is activated by PGD2.[1] The scientific basis for its investigation in AGA stems from the discovery that PGD2 levels are elevated in the bald scalps of men with this condition, and that PGD2 can inhibit hair growth in mouse models.[1] The hypothesis was that by antagonizing the GPR44 receptor, this compound would mitigate the inhibitory effects of PGD2 and promote hair growth.
Despite this promising mechanism of action, a pivotal Phase 2a randomized, double-blind, placebo-controlled clinical trial in adult males with AGA revealed that oral this compound (1000 mg twice daily for 24 weeks) did not result in a statistically significant improvement in hair growth compared to placebo.[2][3] Key efficacy endpoints, such as target area hair count (TAHC) and subject self-assessment, failed to show a benefit for the this compound group.[2] While the drug was determined to be safe and well-tolerated, its development for AGA was halted due to the lack of efficacy.
Comparative Analysis: Preclinical Data of Alternatives
The translational failure of this compound can be contextualized by examining the preclinical animal data for minoxidil and finasteride, two widely used treatments for AGA. These alternatives have a substantial body of evidence from animal studies that supported their progression to and success in clinical trials.
Quantitative Data from Animal Model Studies
The following tables summarize the quantitative outcomes from representative animal studies on minoxidil and finasteride. The C57BL/6 mouse is a common model for studying the promotion of the hair growth cycle, while testosterone-induced alopecia models are utilized to mimic the hormonal aspects of AGA.
Table 1: Summary of Quantitative Data from Minoxidil Animal Studies
| Animal Model | Treatment | Key Findings |
| C57BL/6 Mice | 5% Minoxidil (topical) | Significantly greater hair regrowth area compared to the vehicle-treated group. |
| C57BL/6 Mice | 2% Minoxidil (topical) | Increased hair weight and a higher number of mature hair follicles. |
| C57BL/6 Mice | Minoxidil Nanoparticles (topical) | Demonstrated superior hair growth effects when compared to a conventional minoxidil solution. |
Table 2: Summary of Quantitative Data from Finasteride Animal Studies
| Animal Model | Treatment | Key Findings |
| Testosterone-Induced Alopecia in Mice | 1 mg/kg Finasteride (oral) | A significant increase in both total and anagen (growth phase) hair counts. |
| Testosterone-Induced Alopecia in Mice | Topical Finasteride | Resulted in higher follicular density and an increased anagen-to-telogen ratio compared to the control group. |
| Testosterone-Induced Alopecia in C57BL/6 Mice | Finasteride-Loaded Microspheres (subcutaneous) | 93.3% of mice exhibited hair growth, in contrast to 33.3% in the control group. |
Experimental Protocols in Animal Models of Hair Loss
The following are standardized protocols for the primary animal models used in the preclinical evaluation of hair loss treatments.
Experimental Protocol 1: Testosterone-Induced Alopecia Model
-
Animal Model: Typically male mice of strains such as BALB/c or C57BL/6.
-
Induction of Alopecia: Daily administration of testosterone or dihydrotestosterone (DHT) via subcutaneous injection or topical application for a period, such as 21 days, to induce a resting (telogen) phase in the hair follicles.
-
Treatment Groups: The study typically includes a vehicle control group, a testosterone/DHT plus vehicle group, and testosterone/DHT plus the test compound (e.g., finasteride).
-
Outcome Measures: Efficacy is assessed through visual scoring of hair regrowth, photographic documentation, and histological analysis of skin biopsies to quantify hair follicle density, the ratio of growing to resting hair follicles (anagen:telogen ratio), and hair shaft thickness.
Experimental Protocol 2: C57BL/6 Mouse Model for Hair Cycle Promotion
-
Animal Model: C57BL/6 mice are used due to their pigmented skin and synchronized hair follicle cycling.
-
Procedure: The dorsal skin of mice in the telogen phase is depilated to induce a synchronized anagen phase. Test compounds, such as minoxidil or a vehicle control, are then applied topically to the depilated area on a daily basis.
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for this compound and a standard experimental workflow for testing hair loss treatments in an animal model.
Conclusion: Implications for Future Drug Development
The trajectory of this compound from a compelling biological hypothesis to a negative clinical trial outcome serves as a crucial case study in the challenges of translating preclinical findings to clinical success. The lack of publicly available, direct animal efficacy data for this compound makes a thorough retrospective analysis of its translational failure difficult. This highlights the indispensable role of robust preclinical data in de-risking clinical development programs.
For the scientific and drug development community, the this compound case emphasizes several key points:
-
The necessity of direct preclinical efficacy studies: A strong biological rationale alone is insufficient. Direct evidence of a drug's efficacy in relevant animal models is a critical prerequisite for advancing to human trials.
-
Understanding the limitations of animal models: While invaluable, animal models for AGA do not fully recapitulate the complex, chronic, and genetically influenced nature of the human condition.
-
The definitive role of human clinical trials: The ultimate validation of a therapeutic concept lies in well-controlled clinical studies. The this compound trial, despite its negative outcome, provided a clear and valuable answer regarding the utility of this specific oral GPR44 antagonist in treating AGA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Setipiprant Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Setipiprant's receptor binding profile against other prominent antagonists targeting the Prostaglandin D2 Receptor 2 (DP2), also known as Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). The data presented is intended to assist researchers in evaluating the potency and selectivity of these compounds for drug development and scientific investigation.
Comparative Analysis of DP2 Receptor Antagonists
This compound is a selective antagonist of the DP2 receptor, a G-protein coupled receptor (GPCR) implicated in allergic inflammation.[1] Its binding affinity has been a key parameter in its development for conditions such as asthma and androgenetic alopecia. To provide a comprehensive overview, the binding affinities (Ki or IC50 values) of this compound and several other well-characterized DP2 receptor antagonists are summarized in the table below. Lower values are indicative of higher binding potency.
| Compound | Receptor Target | Binding Affinity (Ki/IC50) | Notes |
| This compound | DP2 (CRTH2) | Ki: 6 nM[1] | Selective DP2 antagonist. |
| Fevipiprant (QAW039) | DP2 (CRTH2) | Kd: 1.1 nM | A potent and selective DP2 antagonist. |
| AZD1981 | DP2 (CRTH2) | pIC50: 8.4 (approx. 4 nM) | A selective, reversible, and non-competitive antagonist. |
| OC000459 (Timapiprant) | DP2 (CRTH2) | Ki: 4 nM (human native) | A potent and selective DP2 antagonist. |
| TM30089 | DP2 (CRTH2) | Ki: 1.1 nM | A highly potent and selective DP2 antagonist. |
| Ramatroban | DP2 (CRTH2) & TP | Ki: 290 nM (for DP2) | A dual antagonist of the DP2 and Thromboxane (TP) receptors. |
| MK-1029 | DP2 (CRTH2) | Not publicly available | Investigational antagonist that has been in clinical trials for asthma. |
Experimental Protocol: Radioligand Binding Assay for DP2 Receptor
The following is a representative methodology for a competitive radioligand binding assay to determine the binding affinity of unlabelled compounds, such as this compound and its alternatives, for the DP2 receptor. This protocol is based on standard practices for GPCR binding assays.
Objective: To determine the inhibition constant (Ki) of a test compound for the DP2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human DP2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) form of a known DP2 receptor ligand, typically [³H]-PGD2.
-
Test Compounds: this compound and other DP2 receptor antagonists of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, potent, unlabelled DP2 receptor ligand (e.g., 10 µM PGD2).
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the DP2 receptor in a lysis buffer and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Receptor membranes.
-
A fixed concentration of [³H]-PGD2 (typically at or below its Kd value for the DP2 receptor).
-
A range of concentrations of the unlabelled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the DP2 Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action of this compound and other DP2 antagonists, the following diagrams illustrate the DP2 signaling pathway and a typical experimental workflow for a receptor binding assay.
DP2 Receptor Signaling Pathway
Receptor Binding Assay Workflow
References
Setipiprant for Androgenetic Alopecia: A Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Setipiprant in the treatment of androgenetic alopecia (AGA). It offers an objective comparison with established alternative therapies, supported by detailed experimental data and methodologies.
Executive Summary
This compound, an oral antagonist of the prostaglandin D2 (PGD2) receptor 2 (DP2/CRTH2/GPR44), was investigated as a novel treatment for androgenetic alopecia. The rationale for its development stemmed from the discovery that PGD2 levels are elevated in the bald scalp of men with AGA and that PGD2 inhibits hair growth.[1][2] By blocking the PGD2 receptor, this compound was hypothesized to counteract this inhibitory effect and promote hair growth. However, a pivotal Phase 2a clinical trial (NCT02781311) demonstrated that this compound, at a dose of 1000 mg twice daily, was safe and well-tolerated but did not show statistically significant efficacy in improving scalp hair growth in men with AGA compared to placebo.[1][3][4] In the same trial, the active comparator, finasteride, demonstrated a numerical improvement in hair growth, consistent with its known efficacy.
Comparative Analysis of Clinical Trial Data
The primary source of quantitative data for this compound in AGA is the Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial. This study included a small, open-label finasteride arm, providing a basis for comparison.
Efficacy Data
The co-primary efficacy endpoints in the Phase 2a trial were the change from baseline in Target Area Hair Count (TAHC) and the Subject Self-Assessment (SSA) of hair growth at 24 weeks.
Table 1: Change in Target Area Hair Count (TAHC) at Week 24
| Treatment Group | Mean Change from Baseline (hairs/cm²) |
| This compound (1000 mg BID) | 6.7 |
| Placebo | 7.0 |
| Finasteride (1 mg QD) | 33.9 |
Data from the Phase 2a clinical trial (NCT02781311). The difference between this compound and placebo was not statistically significant (P=0.92).
Table 2: Investigator Global Assessment (IGA) of Hair Growth at Week 24
| Treatment Group | Mean Change from Baseline |
| This compound (1000 mg BID) | -0.3 |
| Placebo | -0.3 |
| Finasteride (1 mg QD) | 0.2 |
Data from the Phase 2a clinical trial (NCT02781311). The difference between this compound and placebo was not statistically significant (P=0.85).
Safety and Tolerability
This compound was generally well-tolerated. The incidence of treatment-related adverse events was higher in the this compound group compared to placebo but was similar to the finasteride group.
Table 3: Treatment-Related Adverse Events (AEs) at Week 24
| Treatment Group | Percentage of Subjects with Treatment-Related AEs |
| This compound (1000 mg BID) | 25.9% |
| Placebo | 12.3% |
| Finasteride (1 mg QD) | 25.0% |
Data from the Phase 2a clinical trial (NCT02781311). All treatment-related AEs were reported as mild or moderate in severity.
Experimental Protocols
This compound Phase 2a Clinical Trial (NCT02781311)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 2a study.
-
Participants: Males aged 18 to 49 years with a clinical diagnosis of androgenetic alopecia.
-
Interventions:
-
This compound: 1000 mg (2 x 500 mg) tablets administered orally, twice daily, at 12-hour intervals for 24 weeks.
-
Placebo: Two tablets administered orally, twice daily, at 12-hour intervals for 24 weeks.
-
Finasteride: 1 mg tablet administered orally, once daily for 24 weeks (this arm was initially included and a small cohort completed the study before a protocol amendment).
-
-
Primary Efficacy Endpoints:
-
Change from Baseline in Target Area Hair Count (TAHC) at Week 24: TAHC was measured using digital imaging analysis from macrophotographs of a 1 cm² circular area of the scalp. Terminal hairs were defined as having a width of ≥ 30 μm. The target area was located at the anterior leading edge of the vertex thinning area and marked with a semi-permanent microdot tattoo for consistent measurements.
-
Subject Self-Assessment (SSA) Score in Hair Growth at Week 24: This was a single-item measure where participants assessed their change in scalp hair growth based on a side-by-side comparison of standardized global photographs of their scalp from baseline and the current visit. The assessment used a 7-point ordinal scale ranging from -3 (Greatly decreased) to +3 (Greatly increased).
-
-
Secondary Efficacy Endpoint:
-
Investigator Global Assessment (IGA): A blinded investigator assessed the change in hair growth using a similar methodology to the SSA.
-
Signaling Pathways and Experimental Workflows
Prostaglandin D2 Signaling Pathway in Androgenetic Alopecia
Prostaglandin D2 (PGD2) is synthesized by prostaglandin D2 synthase (PTGDS) and is found at elevated levels in the bald scalp of men with AGA. PGD2 binds to its receptor, GPR44 (also known as CRTH2 or DP2), on hair follicle cells. This interaction is believed to inhibit hair growth, contributing to the miniaturization of hair follicles characteristic of androgenetic alopecia. This compound is a selective antagonist of the GPR44 receptor, designed to block this inhibitory signaling cascade.
Caption: PGD2 signaling pathway in androgenetic alopecia and the mechanism of action of this compound.
This compound Phase 2a Clinical Trial Workflow
The workflow for the Phase 2a clinical trial of this compound involved screening, randomization, a 24-week treatment period with regular assessments, and a follow-up visit.
Caption: Workflow of the this compound Phase 2a clinical trial for androgenetic alopecia.
Comparison with Alternative Treatments
Finasteride
Finasteride is an oral 5-alpha-reductase inhibitor that blocks the conversion of testosterone to dihydrotestosterone (DHT), a key driver of androgenetic alopecia. In the this compound Phase 2a trial, the finasteride 1 mg/day arm, although small, showed a mean increase of 33.9 hairs/cm² at 24 weeks, which is numerically superior to both this compound and placebo. This is consistent with numerous larger studies and meta-analyses that have established the efficacy of finasteride in treating AGA.
Minoxidil
Topical minoxidil is a widely used over-the-counter treatment for AGA. Its exact mechanism of action is not fully understood, but it is thought to be a potassium channel opener that may increase the duration of the anagen (growth) phase of the hair follicle. Meta-analyses have consistently shown that both 2% and 5% topical minoxidil are effective in promoting hair growth in men and women with AGA.
Conclusion
The available clinical trial data for this compound in the treatment of androgenetic alopecia indicates that, despite a strong scientific rationale, the drug did not demonstrate efficacy in promoting hair growth in men at the dose and duration studied. The Phase 2a trial was well-controlled and included both placebo and active comparator arms, providing robust evidence of this lack of effect. While this compound was found to be safe and well-tolerated, the primary efficacy endpoints were not met. In contrast, established treatments such as finasteride and minoxidil have a substantial body of evidence supporting their efficacy in the management of androgenetic alopecia. Future research into the PGD2 pathway may explore alternative molecules or delivery methods, but based on current evidence, this compound is not an effective treatment for this condition.
References
- 1. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. belgraviacentre.com [belgraviacentre.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Setipiprant
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Setipiprant is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and the protection of our ecosystems. This document provides a detailed overview of the recommended procedures for the disposal of this compound, grounded in general principles of pharmaceutical waste management.
I. Understanding this compound: Chemical and Safety Profile
This compound is an investigational drug that functions as a selective antagonist of the prostaglandin D2 receptor 2 (DP2).[1][2] Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₉FN₂O₃[1][2][3] |
| Molar Mass | 402.425 g/mol |
| Appearance | Light yellow to yellow colored solid |
| Solubility | Soluble in DMSO at concentrations ≥ 36 mg/mL |
| CAS Number | 866460-33-5 |
A thorough review of the available Safety Data Sheet (SDS) for this compound indicates standard precautions for handling, such as avoiding dust formation and preventing the substance from entering the environment. In case of accidental release, the area should be evacuated, and the spilled material collected for disposal.
II. Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including investigational drugs, is regulated by several federal and state agencies. The primary regulatory body in the United States is the Environmental Protection Agency (EPA), which outlines guidelines under the Resource Conservation and Recovery Act (RCRA). For investigational compounds, it is crucial to determine whether they are classified as hazardous waste.
Key Regulatory Considerations:
-
EPA (RCRA): Sets the standards for hazardous waste management from generation to disposal.
-
DEA: Regulates the disposal of controlled substances. This compound is not currently listed as a controlled substance.
-
State Regulations: Many states have their own, often more stringent, regulations for pharmaceutical waste.
III. Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of non-controlled, investigational pharmaceuticals.
Step 1: Waste Identification and Segregation
All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, syringes, gloves), and cleaning materials, should be segregated from general laboratory waste.
Step 2: Containerization and Labeling
-
Hazardous Pharmaceutical Waste: Use a designated, leak-proof, and clearly labeled black waste container. The label should include the words "Hazardous Waste - Pharmaceuticals" and identify the contents.
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, use a blue container.
Step 3: On-Site Storage
Store the sealed waste containers in a secure, designated area away from incompatible materials. Follow your institution's guidelines for the storage of chemical waste.
Step 4: Professional Disposal
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor. The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This can lead to the contamination of water supplies.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT flush this compound, unless specifically instructed by regulatory guidelines for a particular medication (this compound is not on the FDA's flush list).
IV. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures that all regulatory and safety considerations are met.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste.
V. This compound's Signaling Pathway
To provide a more comprehensive understanding of this compound's biological context, the following diagram illustrates its mechanism of action as a DP2 receptor antagonist.
Caption: The mechanism of action of this compound, which blocks the binding of PGD2 to the DP2 receptor, thereby inhibiting allergic inflammation.
By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in the scientific community. Always consult your institution's specific waste management protocols and EHS department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
